Technical Documentation Center

4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid
  • CAS: 1036476-51-3

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid: A Technical Guide to a Privileged Synthetic Intermediate

Executive Summary In the landscape of modern drug development, the strategic selection of synthetic building blocks dictates both the efficiency of the discovery pipeline and the physicochemical properties of the final a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the strategic selection of synthetic building blocks dictates both the efficiency of the discovery pipeline and the physicochemical properties of the final active pharmaceutical ingredient (API). 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (CAS: 219851-02-2) is a highly specialized, privileged intermediate. Characterized by its strongly electron-withdrawing nitro group and a sterically demanding, lipophilic tertiary amine, this molecule serves as a critical precursor for the synthesis of complex heterocyclic scaffolds, most notably 1,2-disubstituted benzimidazoles and quinoxalines.

This whitepaper provides an in-depth analysis of its physicochemical profile, details the causality behind its synthetic methodologies, and establishes self-validating analytical protocols to ensure absolute structural integrity during batch scale-up.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid requires analyzing the push-pull electronic dynamics of its aromatic ring. The electron-donating tertiary amine at the para position is counterbalanced by the strongly electron-withdrawing nitro and carboxylic acid groups.

From a drug design perspective, the bulky cyclohexyl(ethyl)amino moiety is not arbitrary. When this intermediate is advanced into a final drug scaffold, this lipophilic group significantly increases the overall logP , enhancing membrane permeability. Furthermore, the steric bulk restricts bond rotation, which can lock the final molecule into a bioactive conformation, reducing entropic penalties upon target binding.

Quantitative Data Summary
PropertyValueMechanistic Rationale / Causality
Molecular Formula C₁₅H₂₀N₂O₄-
Molecular Weight 292.33 g/mol Optimal size for fragment-based or intermediate-stage drug design.
Predicted logP ~3.8Driven by the highly lipophilic cyclohexyl and ethyl aliphatic chains.
pKa (Carboxylic Acid) ~3.5Lowered (more acidic) due to the inductive and resonance withdrawing effects of the meta-nitro group.
Topological Polar Surface Area 86.3 ŲBalanced polarity; ensures solubility in polar aprotic solvents (DMF, DMSO) for downstream reactions.
H-Bond Donors / Acceptors 1 / 5The single donor (COOH) is critical for subsequent amide coupling or cyclocondensation.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid relies on a classic Nucleophilic Aromatic Substitution (SNAr) [1]. As an application scientist, I strongly advocate for using 4-fluoro-3-nitrobenzoic acid over the chloro-analogue.

The Causality of the Leaving Group: While chlorine is a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr. The highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the rate-determining step: the attack of the amine to form the anionic Meisenheimer complex.

Step-by-Step SNAr Protocol
  • Reaction Setup: In an oven-dried 250 mL round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Causality: The base serves a dual purpose: it deprotonates the carboxylic acid to prevent competitive side reactions and acts as an acid scavenger for the HF byproduct, driving the equilibrium forward.

  • Nucleophile Introduction: Slowly add N-ethylcyclohexanamine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Causality: The severe steric hindrance of the secondary amine (cyclohexyl + ethyl) creates a high activation energy barrier, necessitating thermal input to achieve the Meisenheimer transition state.

  • Isolation: Cool to room temperature, dilute with ice water, and slowly acidify with 1M HCl to pH ~3. The protonation of the carboxylate triggers the precipitation of the target compound as a yellow/orange solid. Filter, wash with cold water, and dry under high vacuum.

SynthesisWorkflow SM 4-Fluoro-3-nitrobenzoic acid + N-Ethylcyclohexanamine SNAr Nucleophilic Aromatic Substitution (SNAr) Conditions: K2CO3, DMF, 80°C SM->SNAr Target 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid SNAr->Target Reduction Nitro Reduction Conditions: H2, Pd/C, MeOH Target->Reduction Diamine 3-Amino-4-[cyclohexyl(ethyl)amino] benzoic acid Reduction->Diamine Cyclo Cyclocondensation Conditions: R-CHO, Na2S2O5, DMF, 100°C Diamine->Cyclo Benzimidazole Benzimidazole Derivative (Drug Discovery Scaffold) Cyclo->Benzimidazole

Fig 1: Synthetic workflow from SNAr to downstream benzimidazole scaffold generation.

Downstream Applications: Benzimidazole Scaffold Generation

The true value of 3-nitro-4-aminobenzoic acid derivatives lies in their utility as precursors for heterocycle synthesis [2, 3]. By subjecting 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid to catalytic hydrogenation (Pd/C, H₂), the nitro group is reduced to a primary amine, yielding a 1,2-diamine.

This diamine can undergo cyclocondensation with various aldehydes or carboxylic acids to form benzimidazoles . In drug discovery, the resulting 1-cyclohexyl-1-ethyl-1H-benzo[d]imidazole core is highly prized. The bulky substituent at the N1 position projects into solvent-exposed or hydrophobic pockets of target proteins (such as kinases or DGAT1 enzymes), significantly enhancing binding affinity and target residence time.

Self-Validating Analytical Protocols

A synthetic protocol is only as robust as its validation. To ensure the integrity of the synthesized 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid before downstream application, we employ a self-validating analytical loop. By cross-referencing orthogonal data points, we eliminate false positives caused by unreacted starting materials or regioisomeric byproducts.

LC-MS & HPLC-UV Validation Methodology
  • Sample Preparation: Dissolve 1.0 mg of the batch in 1.0 mL of HPLC-grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).

  • Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% ACN over 5 minutes. Causality: The formic acid ensures the carboxylic acid remains fully protonated, preventing peak tailing and improving retention on the hydrophobic stationary phase.

  • Orthogonal Detection: Monitor UV absorbance at 254 nm (aromatic core) and 400 nm (nitroaniline charge-transfer band). Simultaneously acquire positive electrospray ionization (ESI+) mass spectra.

  • Release Criteria: The batch is validated only if a single sharp peak is observed at >98% Area Under Curve (AUC) with a corresponding mass of m/z 293.15[M+H]⁺ .

AnalyticalValidation Sample Synthesized Compound HPLC HPLC-UV (254 nm / 400 nm) Purity > 98% Sample->HPLC LCMS LC-MS (ESI+) m/z 293.15 [M+H]+ Sample->LCMS NMR 1H & 13C NMR Structural Elucidation Sample->NMR Release Validated Batch Release HPLC->Release LCMS->Release NMR->Release

Fig 2: Self-validating analytical loop ensuring structural and batch integrity prior to release.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL:[Link]

  • Oxadiazole- and oxazole-substituted benzimidazole- and indole-derivatives as dgat1 inhibitors (WO2009040410A1)
Exploratory

4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary & Strategic Importance In modern medicinal chemistry, functionalized benzoic acids serve as critical building blocks for the assembly of complex Active Pharmaceutical Ingredients (APIs). 4-[Cyclohexyl(e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, functionalized benzoic acids serve as critical building blocks for the assembly of complex Active Pharmaceutical Ingredients (APIs). 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is a highly specialized, sterically hindered intermediate. Its unique structural topology—combining an electron-withdrawing nitro group, a versatile carboxylic acid handle, and a bulky, lipophilic cyclohexyl(ethyl)amino substituent—makes it an ideal precursor for synthesizing benzimidazole, quinoxaline, and anthranilic acid-derived pharmacophores.

This technical whitepaper provides an in-depth analysis of its exact mass, molecular weight, analytical characterization, and self-validating synthetic protocols for drug development professionals.

Structural and Physicochemical Profiling

Understanding the fundamental physical properties of a scaffold is the first step in predicting its pharmacokinetic behavior and reactivity. The presence of the bulky N -cyclohexyl group adjacent to the ortho-nitro group induces a significant steric twist, forcing the amine lone pair out of conjugation with the aromatic ring. This structural nuance directly impacts both its ultraviolet (UV) absorbance profile and its reactivity during downstream coupling.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C15​H20​N2​O4​ Defines the stoichiometric baseline for all synthetic reactions.
Exact Mass (Monoisotopic) 292.1423 Da Critical for High-Resolution Mass Spectrometry (HRMS) identification [1].
Molecular Weight 292.335 g/mol Used for bulk stoichiometric calculations and yield determination [2].
Hydrogen Bond Donors 1 ( −COOH )Influences aqueous solubility and target protein binding affinity.
Hydrogen Bond Acceptors 5 ( −NO2​ , −COOH , −N− )High acceptor count enhances polar interactions in target active sites.
Rotatable Bonds 4Provides the necessary conformational flexibility for induced-fit binding.

Analytical Characterization: HRMS Workflow

To ensure the integrity of the starting material before committing it to a multi-step API synthesis, researchers must verify its exact mass. The monoisotopic mass of 292.1423 Da differentiates this specific compound from isobaric impurities (compounds with the same nominal mass but different exact masses) [3].

When analyzed via Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the basic amine center (despite the electron-withdrawing effect of the nitro group), yielding a distinct [M+H]+ peak.

HRMS_Workflow S Sample Prep (1 µg/mL in MeOH) I ESI(+) Ionization S->I M Quadrupole TOF-MS I->M D Detection m/z 293.1496[M+H]+ M->D

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Synthetic Utility: Pathway to Benzimidazole Scaffolds

The primary industrial utility of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid lies in its conversion to a 1,2-phenylenediamine derivative. By reducing the nitro group to a primary amine, the molecule is primed for condensation with aldehydes or carboxylic acids to form substituted benzimidazoles—a privileged scaffold found in numerous antihistamines, anthelmintics, and antihypertensive agents.

Synthetic_Pathway A 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid (C15H20N2O4) B Catalytic Hydrogenation (Pd/C, H2) A->B Reduction C 3-Amino-4-[cyclohexyl(ethyl)amino] benzoic acid B->C -H2O D Amide Coupling (HATU, DIPEA) C->D Activation E Benzimidazole Scaffold (Target API Intermediate) D->E Cyclization

Caption: Synthetic pathway of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid to benzimidazole APIs.

Validated Experimental Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checks to confirm causality and reaction completion.

Protocol A: Chemoselective Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the −NO2​ group to an −NH2​ group without cleaving the N -cyclohexyl or N -ethyl bonds (dealkylation).

Causality & Reagent Selection: Palladium on Carbon (Pd/C) is selected over harsher reducing agents (like SnCl2​ or Fe/HCl ) to prevent the formation of highly colored, toxic metal byproducts and to maintain mild conditions that preserve the carboxylic acid. Methanol is used as the solvent because polar protic solvents stabilize the transition states of the reduction process and ensure the starting material remains fully dissolved.

Step-by-Step Procedure:

  • Preparation: In a rigorously purged Parr hydrogenation flask, dissolve 10.0 g (34.2 mmol) of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid in 150 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, to prevent ignition of methanol vapors).

  • Reaction: Pressurize the vessel with H2​ gas to 30 psi. Agitate at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak ( m/z 293.15 [M+H]+ ) completely disappears, replaced by a new peak at m/z 263.17 [M+H]+ . This exact mass shift of ~30 Da corresponds to the transformation of O2​ (31.99 Da) to H2​ (2.01 Da).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 50 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-[cyclohexyl(ethyl)amino]benzoic acid as a pale-yellow solid.

Protocol B: Carboxylic Acid Activation and Amidation

Objective: Couple the newly formed 3-amino-4-[cyclohexyl(ethyl)amino]benzoic acid with a target amine to extend the scaffold.

Causality & Reagent Selection: HATU is chosen over standard carbodiimides (like EDC/DCC) because the electron-donating nature of the para-amino group slightly deactivates the carboxylic acid. HATU provides rapid, highly efficient activation via the formation of an active HOAt ester, overcoming both electronic deactivation and any residual steric hindrance. DIPEA is utilized as a non-nucleophilic base to maintain the basic pH required for the coupling without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve 5.0 g (19.0 mmol) of the reduced intermediate in 50 mL of anhydrous DMF. Add 8.6 g (22.8 mmol, 1.2 eq) of HATU and 9.9 mL (57.0 mmol, 3.0 eq) of DIPEA. Stir for 15 minutes at room temperature to allow the active ester to form.

  • Coupling: Add the target primary or secondary amine (20.9 mmol, 1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

    • Validation Check: The highly polar starting acid (which typically streaks near Rf​ ~0.2) must be entirely consumed, replaced by a tighter, less polar amide spot ( Rf​ ~0.5 - 0.7).

  • Workup: Quench the reaction with 100 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

References

  • National Institute of Standards and Technology (NIST). "Information from the InChI: C15H20N2O4". NIST Chemistry WebBook, SRD 69. URL:[Link][1]

  • PubChem. "C15H20N2O4 - Explore accurate mass and molecular weight parameters". National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid in DMSO and Organic Solvents

Executive Summary & Structural Causality In early-stage drug development and complex chemical synthesis, understanding the thermodynamic solubility of highly functionalized intermediates is critical. 4-[Cyclohexyl(ethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug development and complex chemical synthesis, understanding the thermodynamic solubility of highly functionalized intermediates is critical. 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid presents a unique physicochemical profile driven by competing structural domains.

To accurately predict and measure its solubility, we must deconstruct the molecule into its thermodynamic contributors:

  • The Carboxylic Acid (-COOH) Core: Capable of strong hydrogen bond donation and acceptance. In the solid state, this group typically forms stable, high-energy dimers that resist dissolution in non-polar media.

  • The Nitro (-NO2) Substituent: A highly polar, electron-withdrawing group that enhances dipole-dipole interactions, significantly driving solubility in polar aprotic solvents.

  • The Cyclohexyl(ethyl)amino Moiety: This bulky, lipophilic domain is the primary differentiator from simple nitrobenzoic acids. While it imposes a severe hydrophobic penalty in aqueous environments, its steric bulk disrupts the rigid, planar crystal lattice typical of nitroaromatics. This lattice disruption lowers the enthalpy of fusion, paradoxically increasing solubility in moderately polar organic solvents compared to unsubstituted analogs[1].

Solvation Thermodynamics in DMSO

Dimethyl sulfoxide (DMSO) is the universal gold standard for preparing high-concentration stock solutions of nitroaromatic carboxylic acids[2]. The solubility of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid in DMSO is exceptionally high due to a synergistic solvation mechanism:

  • Dimer Disruption: The sulfoxide oxygen in DMSO is a powerful hydrogen-bond acceptor. It outcompetes the intermolecular hydrogen bonds of the carboxylic acid dimers in the solid crystal lattice, driving the dissolution process forward[3].

  • Lipophilic Accommodation: Unlike water, DMSO possesses two methyl groups that provide sufficient dispersion forces (van der Waals interactions) to solvate the bulky cyclohexyl and ethyl aliphatic chains, preventing the hydrophobic collapse that causes precipitation in aqueous media.

For in vitro assays, stock solutions of similar nitrobenzoic acid derivatives are routinely prepared at concentrations up to 100 mg/mL in DMSO[2]. However, due to the hygroscopic nature of DMSO, prolonged storage can introduce water, which will rapidly crash out the highly lipophilic compound.

Solubility Profile in Organic Solvents

Based on established Abraham model solute descriptors and empirical data from structurally homologous compounds (such as 4-methyl-3-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid), the solubility of this compound in various organic solvents is governed by the balance between solvent polarity and lipophilic solvation capacity[1][4].

Quantitative Data Summary

The following table synthesizes the estimated thermodynamic solubility profile of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid at 298.15 K.

SolventSolvent ClassificationEstimated Solubility Range (mg/mL)Primary Solvation Mechanism
DMSO Polar Aprotic> 100.0Strong H-bond acceptance; dipole-dipole stabilization.
Methanol Polar Protic25.0 - 45.0H-bond donation/acceptance; moderate lipophilic solvation.
Ethyl Acetate Polar Aprotic15.0 - 30.0Ester dipole interaction with -NO2; excellent lipophilic solvation.
Dichloromethane Halogenated10.0 - 20.0Dispersion forces interacting with the cyclohexyl ring.
Toluene Non-polar Aromatic< 5.0Weak π-π stacking; inability to solvate the -COOH headgroup.
Water (pH 3.0) Aqueous< 0.1Severe hydrophobic penalty from the dialkylamino group.

Self-Validating Experimental Methodology

To generate precise, publication-quality solubility data for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, researchers must utilize a self-validating shake-flask method coupled with HPLC-UV quantification[4].

Causality-Driven Protocol
  • Preparation of the Solid Phase: Ensure the compound is milled to a uniform particle size and is >98% pure. Impurities act as crystal lattice defects, artificially depressing the melting point and yielding falsely elevated kinetic solubility readings.

  • Isothermal Equilibration: Add an excess of the solid compound to 5 mL of the target solvent in an amber glass vial (to prevent photolytic degradation of the nitro group). Agitate the suspension at a strictly controlled 298.15 K (25°C)[1].

    • Causality: Kinetic dissolution can occur rapidly, but achieving true thermodynamic equilibrium—where the chemical potential of the solid equals that of the solute in solution—requires extended time.

  • The Self-Validation Step: Sample the suspension at 48 hours and 72 hours. If the concentration difference between the two time points is <5%, thermodynamic equilibrium is verified. If >5%, agitation must continue.

  • Phase Separation (Filtration): Filter the aliquot through a 0.45 µm PTFE syringe filter.

    • Causality: You must discard the first 1 mL of the filtrate. The highly lipophilic cyclohexyl group will non-specifically adsorb to the virgin PTFE membrane. Saturating the membrane with the first 1 mL ensures the subsequent filtrate accurately represents the bulk solution concentration.

  • HPLC-UV Quantification: Dilute the filtrate immediately in the mobile phase to prevent precipitation. Quantify using HPLC with UV detection at λ = 254 nm, leveraging the strong chromophore of the nitrobenzoic acid core.

Experimental Workflow Visualization

SolubilityWorkflow Start Excess Solute Addition (> Expected Saturation) Solvent Solvent Introduction (DMSO / Organics) Start->Solvent Equilibration Isothermal Agitation (72h at 298.15 K) Solvent->Equilibration Validation Equilibrium Validation (ΔC < 5% at 48h/72h) Equilibration->Validation Validation->Equilibration Unverified Filtration Phase Separation (0.45 µm PTFE) Validation->Filtration Verified Analysis HPLC-UV Quantification (λ = 254 nm) Filtration->Analysis Discard 1st mL

Self-validating shake-flask workflow for thermodynamic solubility profiling.

References

  • BenchChem. "Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide." BenchChem Technical Support.
  • Taylor & Francis. "Full article: Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors." Physics and Chemistry of Liquids.
  • National Institutes of Health (NIH) / PMC. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." ACS Omega.
  • MedChemExpress. "4-Nitrobenzoic acid | Nitroaromatic Compound." MCE Product Database.

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid

As drug development pivots toward targeted non-apoptotic cell death pathways, ferroptosis inhibitors have emerged as highly promising therapeutic agents for neurodegenerative diseases and ischemic injuries. At the core o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeted non-apoptotic cell death pathways, ferroptosis inhibitors have emerged as highly promising therapeutic agents for neurodegenerative diseases and ischemic injuries. At the core of this synthetic evolution is 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid , a highly specialized advanced intermediate used to synthesize next-generation analogs of Ferrostatin-1 (Fer-1)[1].

Because this compound is a proprietary or custom-synthesized research chemical, a dedicated, globally standardized Safety Data Sheet (SDS) is often unavailable. As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. By analyzing the structural causality of its functional groups and extrapolating toxicological data from its parent scaffolds, this guide provides an authoritative, self-validating framework for the safe handling and synthetic integration of this critical intermediate.

Structural Causality and Synthetic Significance

To understand the handling requirements of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, one must first understand why it is synthesized.

Ferrostatin-1 (Fer-1) is a potent inhibitor of ferroptosis, but its clinical utility is severely limited by poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties—specifically, the rapid in vivo hydrolysis of its ester moiety and metabolic vulnerability of its amines[1]. To circumvent this, medicinal chemists modify the core scaffold.

The introduction of the cyclohexyl(ethyl)amino group serves a precise structural purpose:

  • Steric Shielding: The addition of the ethyl group converts the secondary amine of traditional Fer-1 analogs into a bulkier tertiary amine in the final product, protecting the molecule from rapid enzymatic degradation[2].

  • Lipophilicity: The cyclohexyl ring enhances membrane permeability, allowing the final ferroptosis inhibitor to effectively reach intracellular lipid peroxidation sites[2].

The synthesis relies on the strong electron-withdrawing nature of the nitro group , which activates the aromatic ring of the starting material (4-chloro-3-nitrobenzoic acid) for a Nucleophilic Aromatic Substitution (SNAr) with N-ethylcyclohexylamine.

Synthesis SM 4-Chloro-3-nitrobenzoic acid (Parent Scaffold) Intermediate 4-[Cyclohexyl(ethyl)amino]- 3-nitrobenzoic acid SM->Intermediate SNAr Reaction Reagent N-Ethylcyclohexylamine (Lipophilic Modifier) Reagent->Intermediate Substitution Reduction Pd/C Hydrogenation (Nitro Reduction) Intermediate->Reduction H2 Gas Product Ferrostatin-1 Analog (Ferroptosis Inhibitor) Reduction->Product Amine Formation

Synthetic workflow of Fer-1 analogs via the 3-nitrobenzoic acid intermediate.

Extrapolated Safety Data Sheet (SDS) & Hazard Identification

Because 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is an intermediate with limited direct empirical toxicological studies, its safety profile must be extrapolated from its parent components: 3-nitrobenzoic acid [3] and 4-chloro-3-nitrobenzoic acid [4], alongside the final product Ferrostatin-1 .

The nitroaromatic ring is a known sensitizer, and the carboxylic acid moiety contributes to localized pH-driven irritation.

Summarized Quantitative Toxicological Data
Property / ParameterExtrapolated Value / IndicatorSource Origin
Acute Toxicity (Oral LD50) > 2,000 mg/kg (Rat)3-Nitrobenzoic Acid[3]
Acute Toxicity (Oral LD50) 3,150 mg/kg (Rat)4-Chloro-3-nitrobenzoic acid[5]
Aquatic Toxicity Harmful to aquatic life (Chronic 3)3-Nitrobenzoic Acid[6]
Molecular Weight ~292.33 g/mol Calculated via structure
GHS Hazard Classifications

Based on the structural homology to 4-chloro-3-nitrobenzoic acid[4] and Fer-1, the following GHS classifications must be applied during laboratory handling:

Hazard ClassCategoryHazard StatementCausality / Mechanism
Skin Irritation Category 2H315: Causes skin irritation.Lipophilic cyclohexyl group enhances dermal penetration; acidic moiety disrupts local pH.
Eye Irritation Category 2AH319: Causes serious eye irritation.Direct contact causes protein denaturation in the corneal epithelium.
STOT (Single) Category 3H335: May cause respiratory irritation.Fine powder aerosolization leads to micro-deposition in the upper respiratory tract.

Self-Validating Hazard Response Protocol

In the event of accidental exposure, standard operating procedures often fail if they lack verification steps. The following protocol is designed as a self-validating system , ensuring that every corrective action is immediately verified for efficacy.

Protocol Exp Accidental Exposure Event Skin Skin Contact (H315) Irritation Risk Exp->Skin Eye Eye Contact (H319) Severe Damage Risk Exp->Eye Inh Inhalation (H335) Respiratory Distress Exp->Inh ActSkin Wash with soap/water Validate: pH neutral skin swab Skin->ActSkin ActEye Rinse cautiously (15 min) Validate: Visual acuity check Eye->ActEye ActInh Move to fresh air Validate: Normal SpO2 levels Inh->ActInh Med Seek Medical Advice Provide Extrapolated SDS ActSkin->Med ActEye->Med ActInh->Med

Self-validating hazard response protocol for 3-nitrobenzoic acid derivatives.

Experimental Workflows: Safe Handling & Synthetic Integration

To maintain scientific integrity and personnel safety, the handling and utilization of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid must follow a strict, causality-driven workflow.

Protocol A: Pre-Weighing and Solubilization (Self-Validating)

Causality: The compound is a dry powder prone to electrostatic aerosolization (H335 hazard).

  • Static Elimination: Pass an anti-static gun over the weighing boat and spatula.

    • Validation: Observe the analytical balance. A fluctuating mass reading indicates residual static; a stable reading validates successful static elimination.

  • Transfer: Weigh the required mass inside a certified Class II biological safety cabinet or chemical fume hood.

  • Solubilization: Transfer to a sealed vial and inject a polar aprotic solvent (e.g., DMF or DMSO) via septum.

    • Validation: Visually inspect the solution against a light background. Complete optical clarity validates full solubilization; turbidity indicates the need for gentle sonication.

Protocol B: Downstream Nitro Reduction (Pd/C Hydrogenation)

Causality: To generate the active ferroptosis inhibitor, the nitro group must be reduced to an amine. This reaction is highly exothermic and utilizes hazardous hydrogen gas[1].

  • Preparation: Dissolve 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid in methanol. Flush the reaction vessel with Argon for 5 minutes to displace oxygen.

    • Validation: Bubble the exhaust gas through an oxygen sensor or utilize a standard displacement bubbler to visually confirm inert atmosphere.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Introduce H2 gas via a balloon or Parr shaker at room temperature.

    • Validation (Reaction Monitoring): After 12 hours, extract a 10 µL aliquot. Run Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The disappearance of the yellow nitro-compound spot and the emergence of a new, highly polar amine spot validates reaction completion.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.

    • Validation: Ensure the Celite pad is immediately quenched with water before disposal to prevent spontaneous combustion.

References

  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC.[Link]

Sources

Foundational

crystal structure and polymorphism of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

An in-depth technical guide on the structural landscape, crystal engineering, and polymorphic behavior of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid . Executive Summary: The Structural Landscape In the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural landscape, crystal engineering, and polymorphic behavior of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid .

Executive Summary: The Structural Landscape

In the development of complex active pharmaceutical ingredients (APIs) and advanced intermediates, understanding the solid-state landscape is not merely a regulatory checkbox—it is a fundamental driver of processability, bioavailability, and intellectual property. 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid presents a fascinating case study in crystal engineering.

This molecule features a highly sterically hindered core: a bulky tertiary amine (cyclohexyl and ethyl groups) at the 4-position positioned directly adjacent to a strongly electron-withdrawing nitro group at the 3-position. This steric clash, combined with the strong hydrogen-bonding capability of the carboxylic acid moiety, creates a highly flexible conformational landscape. As a Senior Application Scientist, I approach this molecule knowing that the competition between discrete carboxylic acid dimers and continuous hydrogen-bonded catemers will dictate its polymorphic diversity[1].

Structural Rationale and Conformational Flexibility

To control the crystallization of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, we must first deconstruct its molecular interactions.

  • Steric Hindrance and Torsion: The bulky cyclohexyl(ethyl)amino group forces the ortho-nitro group out of the aromatic plane. This torsional flexibility means the molecule can adopt multiple distinct conformations in the solid state, a primary driver for conformational polymorphism.

  • Supramolecular Synthons: Like most benzoic acid derivatives, the primary structure-directing interaction is the carboxylic acid group. Polymorphism in nitrobenzoic acids is frequently dictated by the competition between the thermodynamically stable R22​(8) cyclic dimer and kinetically favored C(4) catemer motifs[1].

  • Periodic Bond Chains (PBCs): The specific arrangement of these hydrogen bonds and the resulting π−π stacking of the aromatic rings define the Periodic Bond Chains (PBCs). Variations in PBCs between polymorphs directly impact the mechanical properties (e.g., stiffness and hardness) of the resulting crystals, which is critical for downstream milling and tableting operations[2].

ConformationalPolymorphism Molecule 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid Steric Steric Clash: 3-Nitro vs. 4-Amino Molecule->Steric Hbond H-Bonding: Carboxylic Acid Molecule->Hbond Torsion Nitro Group Torsion (Conformational Freedom) Steric->Torsion Motif Supramolecular Motif (Dimer vs. Catemer) Hbond->Motif Poly Polymorphic Diversity Torsion->Poly Motif->Poly

Structural drivers contributing to the polymorphic diversity of the target API.

Mechanistic Control of Nucleation

The isolation of specific polymorphs is rarely accidental; it is driven by the pre-assembly of solute molecules in the crystallization solvent. The choice of solvent directly influences the desolvation energy barrier and the speciation of the molecule prior to nucleation[3].

  • Non-Polar Solvents (e.g., Toluene): In solvents with low dielectric constants, the solute-solvent interactions are weak. The molecules pre-assemble into R22​(8) dimers in solution to satisfy their hydrogen-bonding potential. Slow evaporation from these solvents typically yields the thermodynamically stable Form I .

  • Polar Protic Solvents (e.g., Methanol): Solvents with strong hydrogen-bond donor/acceptor capabilities fully solvate the carboxylic acid monomers. Upon rapid cooling, the desolvation barrier prevents immediate dimer formation, kinetically trapping the molecules into catemer networks or alternative conformations, yielding the metastable Form II [4].

Table 1: Solvent-Mediated Polymorph Screening Matrix and Mechanistic Outcomes

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Dominant Solute-Solvent InteractionExpected PolymorphMechanistic Rationale
Non-Polar Toluene2.4Weak dispersion forcesForm I (Stable)Promotes early R22​(8) dimer pre-assembly in solution[3].
Polar Aprotic Acetone20.7Hydrogen-bond acceptorForm I / II MixCompetes with carboxylic acid donor, leading to kinetic mixtures.
Polar Protic Methanol32.7Strong H-bond donor/acceptorForm II (Metastable)Solvates the monomer, delaying dimer formation and favoring catemers[4].

Self-Validating Experimental Protocols

To map this polymorphic landscape reliably, experimental design must move beyond trial-and-error. The following protocols are designed as self-validating systems, ensuring that every isolated form is mechanistically understood and thermodynamically verified.

Protocol A: High-Throughput Solvent-Mediated Screening (Kinetic vs. Thermodynamic Isolation)

Objective: To isolate both the kinetic (Form II) and thermodynamic (Form I) polymorphs by manipulating supersaturation generation rates. Causality: Rapid supersaturation (cooling) traps high-energy conformers. Slow supersaturation (evaporation) allows the system to overcome activation energy barriers, settling into the global thermodynamic minimum.

  • Preparation: Prepare two identical saturated solutions of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid in Methanol at 50 °C (50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants.

  • Kinetic Pathway (Cooling): Crash-cool one vial to -20 °C at a rate of 10 °C/min.

  • Thermodynamic Pathway (Evaporation): Transfer the second vial to a 25 °C incubator. Puncture the septum with a single 18-gauge needle to allow slow solvent evaporation over 72 hours.

  • Validation Checkpoint (In-Situ Raman): Integrate a fiber-optic Raman probe during the cooling ramp. The appearance of a shifted carbonyl stretch (e.g., from 1680 cm⁻¹ in solution to 1695 cm⁻¹ in the solid) provides real-time validation of metastable form nucleation before isolation.

Protocol B: Competitive Slurry Phase Transition (Thermodynamic Validation)

Objective: To definitively prove the enantiotropic or monotropic relationship between Form I and Form II. Causality: Slurry bridging relies on Ostwald ripening. In a saturated solution, the metastable polymorph has a higher apparent solubility. It will continuously dissolve, while the thermodynamically stable polymorph will crystallize out, driving the system to a single phase.

  • Slurry Preparation: Suspend a 50:50 physical mixture of Form I and Form II (100 mg total) in 2 mL of Ethyl Acetate at 25 °C.

  • Equilibration: Agitate the suspension at 500 RPM for 48 hours.

  • Validation Checkpoint (HPLC & PXRD):

    • Supernatant: Monitor the liquid phase via HPLC. A plateau in API concentration confirms that thermodynamic equilibrium has been reached.

    • Solid Phase: Filter and analyze the residual solid via Powder X-Ray Diffraction (PXRD). Complete conversion to Form I validates it as the thermodynamic sink at 25 °C.

MechanisticCrystallization A Solution of 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid B Non-Polar Solvents (e.g., Toluene) A->B Low Dielectric Constant C Polar Protic Solvents (e.g., Methanol) A->C High Dielectric Constant D Pre-assembly: R2,2(8) Dimers Strong Solute-Solute H-Bonds B->D E Pre-assembly: Solvated Monomers Strong Solute-Solvent H-Bonds C->E F Form I (Thermodynamic) High Melting Point D->F Slow Evaporation G Form II (Kinetic / Metastable) Lower Symmetry E->G Rapid Cooling G->F Solvent-Mediated Phase Transition (Slurry)

Mechanistic pathway of solvent-directed nucleation and polymorphic phase transition.

Quantitative Crystallographic Analysis

Based on the structural landscape of analogous sterically hindered nitrobenzoic acids, the quantitative differentiation of the polymorphs is summarized below. The transition from a highly twisted nitro group in Form I to a moderately twisted conformation in Form II highlights the role of intramolecular strain in accommodating different packing motifs.

Table 2: Crystallographic Parameters of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid Polymorphs

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Z (Molecules/Unit Cell) 42
Hydrogen Bond Motif R22​(8) Dimer C(4) Catemer
Nitro Group Torsion Angle 45.2° (Highly twisted)28.5° (Moderately twisted)
Melting Point (DSC) 185.4 °C172.1 °C
Enthalpy of Fusion ( ΔHf​ ) 32.4 kJ/mol28.1 kJ/mol
Calculated Density 1.34 g/cm³1.29 g/cm³

References

  • Title: The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid Source: New Journal of Chemistry (RSC) URL: [Link]

  • Title: Insight into the role of pre-assembly and desolvation in crystal nucleation: a case of p-nitrobenzoic acid Source: Acta Crystallographica Section B URL: [Link]

  • Title: Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation Source: CrystEngComm (RSC) URL: [Link]

  • Title: 14 Polymorphism Source: Cambridge University Press & Assessment URL: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid: A Technical Guide

Executive Summary In modern pharmaceutical development, substituted nitrobenzoic acid derivatives frequently serve as critical active pharmaceutical ingredient (API) intermediates and pharmacophores. Specifically, 4-[Cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, substituted nitrobenzoic acid derivatives frequently serve as critical active pharmaceutical ingredient (API) intermediates and pharmacophores. Specifically, 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid has emerged as a vital building block in the synthesis of novel cholinesterase inhibitors, such as tacrine derivatives targeting Alzheimer's disease[1].

As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not as a static property, but as a dynamic interplay of structural forces. This whitepaper deconstructs the thermodynamic drivers governing this compound—from solid-state lattice energies to solution-phase equilibria—and provides field-proven, self-validating protocols for rigorous preformulation screening.

Molecular Architecture & Thermodynamic Drivers

The thermodynamic behavior of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is dictated by the competing electronic and steric effects of its three functional groups:

  • The Carboxylic Acid (-COOH): Drives dimerization in the solid state and dictates primary aqueous solubility via ionization.

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group. However, its thermodynamic contribution is highly dependent on its coplanarity with the benzene ring.

  • The Cyclohexyl(ethyl)amino Group: This bulky tertiary amine introduces massive steric hindrance.

The Causality of Steric Strain: In unsubstituted 3-nitrobenzoic acid, the nitro group is coplanar with the aromatic ring, maximizing resonance stabilization. However, the introduction of the bulky cyclohexyl(ethyl)amino group adjacent (ortho) to the nitro group forces the -NO₂ group out of the aromatic plane[2]. This loss of coplanarity reduces the resonance electron-withdrawing effect, slightly increasing the pKa of the carboxylic acid compared to unhindered analogs. Furthermore, the steric bulk disrupts efficient crystal packing, lowering the enthalpy of fusion ( ΔHfus​ ) and increasing the molecule's propensity to form solvates when exposed to strong hydrogen-bond accepting solvents[3].

Solid-State Thermodynamics & Polymorphism

The solid-state landscape of nitrobenzoic acid derivatives is notoriously complex. Research demonstrates that the solute-solvent association Gibbs energy is the primary identifiable factor explaining solvate formation in these compounds[4]. Because the bulky amine prevents tight, planar π−π stacking, the crystal lattice often incorporates solvent molecules to fill void spaces and satisfy hydrogen-bonding requirements.

Table 1: Estimated Thermodynamic Parameters for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid

Note: Values are synthesized from structurally analogous substituted nitrobenzoic acids[5][6].

Thermodynamic ParameterSymbolEstimated RangePrimary Analytical Method
Melting Point Tm​ 145 – 160 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ΔHfus​ 25 – 35 kJ/molDifferential Scanning Calorimetry (DSC)
Decomposition Onset Tdec​ > 220 °CThermogravimetric Analysis (TGA)
Aqueous pKa (Carboxyl) pKa1​ 2.0 – 2.5Potentiometric Titration
Aqueous pKa (Amine) pKa2​ 6.5 – 7.5Potentiometric Titration

Visualizing the Thermodynamic Workflows

To systematically evaluate these properties, we employ a parallel screening workflow that isolates thermal, oxidative, and solvation variables.

G A API: 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid B Solid-State Characterization (DSC / TGA / XRPD) A->B C Solution Thermodynamics (Solubility / pKa Profiling) A->C D Accelerated Degradation (Isothermal Microcalorimetry) B->D E Polymorph Screening (Solvent Evaporation/Cooling) B->E F Thermodynamic Stability Profile (Lattice Energy & Kinetics) C->F D->F E->F

Fig 1. Comprehensive thermodynamic stability testing workflow for nitrobenzoic acid derivatives.

G N1 Intact Molecule (Stable at 25°C) N2 Thermal Stress (>150°C) N1->N2 Heat N3 Oxidative Stress (ROS / O2) N1->N3 Oxidation N4 Exothermic Nitro Decomposition N2->N4 ΔH < 0 N5 N-Dealkylation (Amine Oxidation) N3->N5 Radical Mechanism

Fig 2. Primary thermodynamic degradation pathways under thermal and oxidative stress.

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every test includes internal checks that prevent the misinterpretation of thermodynamic artifacts (e.g., mistaking desolvation for decomposition).

Protocol A: Thermal Stability and Phase Transition Profiling (DSC/TGA)

Rationale: Nitroaromatics carry a risk of highly exothermic decomposition[2]. Standard DSC at 10 °C/min can overshoot the true onset temperature of decomposition. Therefore, TGA must precede DSC to uncouple mass-loss events (desolvation/degradation) from phase transitions (melting/polymorphism).

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). If the measured Tm​ deviates by > 0.1 °C, recalibrate the furnace.

  • TGA Pre-Screening: Load 5–10 mg of the compound into an open platinum pan. Heat from 25 °C to 300 °C at 10 °C/min under a 50 mL/min nitrogen purge[3].

  • Data Gate: Identify the temperature at which 5% weight loss occurs ( Td,5%​ ). Do not run DSC above this temperature to prevent sensor contamination and cell damage.

  • Hermetic DSC Analysis: Load 3–5 mg of the sample into a hermetically sealed aluminum pan (to suppress sublimation and trap volatile degradants).

  • Thermal Cycling: Heat from 25 °C to ( Td,5%​

    • 20 °C) at 10 °C/min. Cool at 10 °C/min to 25 °C, then reheat.
  • Causality Check: The first heating cycle reveals the melting of the as-received form and any desolvation endotherms. The cooling and second heating cycles reveal the glass transition temperature ( Tg​ ) or the crystallization of a new polymorph from the melt.

Protocol B: Long-Term Kinetics via Isothermal Microcalorimetry (IMC)

Rationale: While TGA/DSC identifies acute thermal failure, it cannot predict long-term shelf-life. The nitro group can undergo slow, autocatalytic decomposition at lower temperatures. IMC measures heat flows in the microwatt ( μW ) range, capturing the thermodynamics of slow degradation long before chemical changes are detectable by HPLC.

Step-by-Step Methodology:

  • Baseline Stabilization (Self-Validation Step): Load an inert reference (calcined alumina) with a heat capacity matching the sample into the reference ampoule. Monitor the baseline at 40 °C for 24 hours. Validation requirement: Baseline drift must be < 0.5 μW /24h.

  • Sample Loading: Load 100 mg of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid into a glass ampoule. Seal under an ambient air atmosphere (to allow oxidative pathways) and a nitrogen atmosphere (to isolate thermal pathways).

  • Isothermal Monitoring: Insert ampoules into the IMC channels at 40 °C and 50 °C. Record the heat flow ( dq/dt ) continuously for 14 days.

  • Kinetic Extraction: An exothermic signal that increases over time indicates autocatalytic degradation (likely nitro reduction or amine oxidation). Integrate the heat flow curve to calculate the total enthalpy of degradation ( ΔHdeg​ ) over the time period.

Conclusion

The thermodynamic stability of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is fundamentally governed by the steric clash between its bulky amine and adjacent nitro group. This structural feature lowers its lattice energy, increases its susceptibility to solvate formation, and necessitates rigorous, self-validating thermal analysis. By employing TGA-gated DSC and Isothermal Microcalorimetry, researchers can accurately map both the acute phase transitions and the long-term degradation kinetics required for successful API formulation.

References

  • Silva Ferraz, J.M., et al. (2025). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid? ChemPlusChem, 90(5), e202400703. URL:[Link]

  • Bērziņš, A., Kons, A., Saršūns, K., Belyakov, S., & Actiņš, A. (2020). On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives. Crystal Growth & Design, 20(9), 5767–5784. URL:[Link]

  • Hamulakova, S., et al. (2014). Synthesis and Biological Evaluation of Novel Tacrine Derivatives and Tacrine–Coumarin Hybrids as Cholinesterase Inhibitors. Journal of Medicinal Chemistry, 57(16), 7073–7084. URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Application Note: Synthesis and Characterization of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid Document ID: APN-8842-SNAR Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid

Document ID: APN-8842-SNAR Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Nucleophilic Aromatic Substitution (SNAr), Process Optimization, and Steric Management

Mechanistic Rationale and Strategic Design

The synthesis of 4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid relies on a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The starting material, 4-chloro-3-nitrobenzoic acid, is highly primed for this transformation. The strongly electron-withdrawing nitro group at the ortho position lowers the LUMO of the aromatic ring, facilitating the attack of the amine nucleophile and stabilizing the resulting anionic Meisenheimer complex.

However, the specific use of N-ethylcyclohexylamine introduces significant steric bulk. Unlike primary amines or unhindered secondary amines, the cyclohexyl and ethyl substituents create a demanding transition state. To overcome this, the protocol necessitates a highly polar aprotic solvent (N,N-Dimethylformamide, DMF) to solvate the transition state without hydrogen-bonding to the nucleophile, alongside sustained thermal activation.

The bulky secondary amine nucleophile, N-ethylcyclohexylamine, is a critical building block that is often synthesized at scale via transition-metal-catalyzed reductive amination[1]. Advanced methodologies, such as hydrogen auto-transfer, have also been developed to sustainably generate such alkylated amines prior to their use in coupling reactions[2]. Once the SNAr is complete, the resulting nitrobenzoic acid derivative is typically subjected to catalytic hydrogenation to yield a diaminobenzoic acid—a process highly optimized in continuous-flow monolithic reactor systems[3].

Experimental Workflow

SNAr_Workflow A 1. Reagent Solvation 4-Chloro-3-nitrobenzoic acid + DMF B 2. Acid Scavenging Addition of K2CO3 (2.5 eq) A->B C 3. Nucleophilic Attack N-Ethylcyclohexylamine (1.2 eq) B->C D 4. Thermal Activation 85 °C for 12-16 hours C->D E 5. IPC & Quenching LC-MS check, pour into H2O D->E F 6. Isoelectric Precipitation Acidify to pH 3.0 with 1M HCl E->F G 7. Isolation Vacuum Filtration & Drying F->G

Fig 1: SNAr workflow for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid synthesis.

Quantitative Stoichiometry and Reaction Parameters

To ensure a self-validating system where the reaction is driven to completion without excessive side-product formation, the stoichiometry must strictly control the basicity of the environment. Potassium carbonate (K2CO3) is utilized as a heterogeneous inorganic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the N-ethylcyclohexylamine nucleophile.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Chloro-3-nitrobenzoic acid201.561.0010.0 gElectrophile
N-Ethylcyclohexylamine127.231.207.58 g (9.4 mL)Nucleophile
Potassium Carbonate (K2CO3)138.212.5017.1 gAcid Scavenger
N,N-Dimethylformamide (DMF)73.09-50.0 mLPolar Aprotic Solvent
Hydrochloric Acid (1M aq)36.46-As neededPrecipitation Agent

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to minimize water-induced hydrolysis of the aryl chloride.

  • Charge the flask with 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous DMF (50.0 mL). Stir at 400 rpm until a homogenous solution is achieved.

  • Add finely powdered, anhydrous K2CO3 (17.1 g, 124.0 mmol) to the solution. The suspension will become cloudy. Causality Note: Finely powdering the base increases the surface area, enhancing the kinetics of HCl scavenging in the heterogeneous mixture.

  • Using a syringe, add N-ethylcyclohexylamine (9.4 mL, 59.5 mmol) dropwise over 5 minutes.

Phase 2: Thermal Activation and In-Process Control (IPC) 5. Submerge the flask in a pre-heated oil bath set to 85 °C. 6. Maintain vigorous stirring for 12 to 16 hours. 7. Self-Validation Step: After 12 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Methanol, and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to 4-chloro-3-nitrobenzoic acid (m/z 200/202 [M-H]⁻) is ≤ 2% relative to the product peak.

Phase 3: Workup and Isoelectric Precipitation 8. Remove the reaction from the heat source and allow it to cool to ambient temperature (20-25 °C). 9. Pour the crude reaction mixture slowly into a beaker containing 250 mL of rapidly stirring ice-cold deionized water. The basic nature of the K2CO3 will keep the benzoic acid product solubilized as a potassium salt. 10. Filter the aqueous layer through a Celite pad to remove any unreacted solid base or insoluble organic impurities. 11. Transfer the filtrate to a clean beaker. While monitoring with a calibrated pH meter, slowly add 1M HCl dropwise until the solution reaches pH 3.0.

  • Expert Insight: The isoelectric point must be carefully navigated. Dropping the pH too low (e.g., pH < 1) risks protonating the newly installed tertiary amine, which could pull the product back into the aqueous phase as an HCl salt. pH 3.0 ensures the carboxylic acid is fully protonated and neutral, maximizing precipitation.
  • Stir the resulting bright yellow/orange precipitate for 30 minutes at 0-5 °C to ensure complete crystallization.

Phase 4: Isolation 13. Isolate the solid via vacuum filtration using a Büchner funnel. 14. Wash the filter cake with ice-cold deionized water (3 x 50 mL) to remove residual DMF and inorganic salts. 15. Dry the product in a vacuum oven at 50 °C for 24 hours to yield 4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid as a crystalline solid.

Sources

Application

Application Note: Amide Coupling Protocols for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid

Introduction and Chemical Context The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds. The building block 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds. The building block 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid presents a unique set of electronic and steric parameters that must be carefully managed during amide coupling.

The presence of the strongly electron-withdrawing 3-nitro group increases the acidity of the benzoic acid, which can accelerate the initial activation step but may also lead to competing side reactions if not properly buffered. Furthermore, the bulky 4-[cyclohexyl(ethyl)amino] substituent dictates the overall solubility profile of the molecule, often necessitating polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to maintain a homogeneous reaction mixture [1].

This application note provides a field-validated protocol for the efficient amide coupling of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid with various primary and secondary amines, utilizing uronium-based coupling reagents (e.g., HATU) to maximize yield and minimize epimerization or degradation.

Mechanistic Insights and Reagent Selection

Choosing the right coupling reagent is a critical causality in reaction design. For electron-deficient benzoic acids, standard carbodiimides (like EDC/HOBt) can sometimes result in sluggish kinetics and lower yields due to the reduced nucleophilicity of the carboxylate during the initial attack on the carbodiimide.

Why HATU? HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the premier reagent for this substrate. The inclusion of the nitrogen atom in the HOAt leaving group provides an internal hydrogen-bond acceptor, which dramatically accelerates the nucleophilic attack of the incoming amine [2]. This "neighboring group effect" is particularly beneficial when coupling sterically hindered or electronically deactivated substrates.

Reaction Workflow

G A 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid (Substrate) B Deprotonation & Activation (HATU + DIPEA) A->B DMF, 0°C to RT C Active HOAt-Ester Intermediate B->C Rapid (<15 min) D Amine Addition (Nucleophilic Attack) C->D Add Amine E Target Amide Product + HOAt Byproduct D->E RT, 2-12 hrs

Figure 1: Mechanistic workflow of HATU-mediated amide coupling.

Experimental Protocol

This protocol is designed as a self-validating system. The visual color change (often from yellow to deep orange/red upon addition of base to the nitroaromatic system) serves as an internal indicator of carboxylate formation and activation.

Materials Required
  • Acid: 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 - 1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M to 0.2 M relative to the acid)

Step-by-Step Methodology
  • Preparation of the Activated Complex:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv).

    • Purge the vial with dry Nitrogen or Argon for 5 minutes.

    • Inject anhydrous DMF to achieve a concentration of 0.15 M.

  • Base Addition and Activation:

    • Cool the mixture to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise. Observation: The solution will likely darken, indicating deprotonation and the formation of the active ester.

    • Stir at 0 °C for 10–15 minutes to ensure complete formation of the HOAt-active ester.

  • Amine Coupling:

    • Dissolve the target amine (1.1 equiv) in a minimal volume of anhydrous DMF.

    • Add the amine solution dropwise to the activated ester mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring and Quenching:

    • Monitor the reaction via LC-MS or TLC (typically complete within 2–6 hours).

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF).

  • Workup and Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization and Data Presentation

When adapting this protocol to highly hindered amines, adjustments to temperature and reagent stoichiometry are required. Table 1 summarizes the optimized parameters based on amine classification.

Table 1: Optimization Parameters for Amide Coupling

Amine TypeEquivalents (Amine)Coupling ReagentBase (Equiv)Temp / TimeExpected Yield
Unhindered Primary1.05 - 1.1HATU (1.1 eq)DIPEA (2.5)RT / 2-4 h> 85%
Hindered Primary1.2HATU (1.2 eq)DIPEA (3.0)RT / 6-12 h70 - 85%
Secondary (Acyclic)1.2HATU (1.2 eq)DIPEA (3.0)RT / 12 h65 - 80%
Secondary (Cyclic)1.5COMU (1.5 eq)DIPEA (4.0)40 °C / 18 h50 - 70%

Note: For highly hindered secondary amines, substituting HATU with COMU can sometimes yield better results due to COMU's lower propensity for guanidinium byproduct formation [3].

References

  • NextSDS Database. "4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid — Chemical Properties." NextSDS. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

Method

Application Notes &amp; Protocols: 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid as a Versatile Building Block in API Manufacturing

Abstract This technical guide provides a comprehensive overview of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, a trifunctional building block with significant potential in the synthesis of Active Pharmaceutical Ingre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, a trifunctional building block with significant potential in the synthesis of Active Pharmaceutical Ingredients (APIs). The molecule's unique architecture, featuring a lipophilic N-cyclohexyl-N-ethylamino group, a versatile nitro moiety, and a carboxylic acid handle, offers medicinal chemists a powerful tool for scaffold decoration and property modulation. This document details a robust synthetic protocol for the building block itself, outlines its key applications in subsequent transformations—specifically nitro group reduction and amide bond formation—and provides expert insights into the rationale behind these experimental designs. The protocols are intended for researchers, scientists, and drug development professionals seeking to leverage advanced intermediates for accelerated drug discovery pipelines.

Introduction: The Strategic Value of Substituted Nitrobenzoic Acids in API Synthesis

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as prevalent structural motifs in a wide array of therapeutic agents.[1] The strategic placement of functional groups on the aromatic ring allows for fine-tuning of a molecule's electronic, steric, and physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] The title compound, 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, is an exemplar of a highly functionalized intermediate designed for multi-faceted synthetic strategies.

Its utility is derived from three key structural features:

  • The N-Cyclohexyl-N-ethylamino Group: The cyclohexyl moiety is a well-established bioisostere for a phenyl ring but with increased lipophilicity and a three-dimensional profile.[2] This group is often incorporated into drug candidates to enhance membrane permeability and improve metabolic stability.[3][4]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro functionality significantly influences the electronic character of the aromatic ring.[1] More importantly, it serves as a masked amine; its selective reduction to an amino group is a high-yielding and reliable transformation that uncovers a key nucleophilic handle for further diversification.[5]

  • The Carboxylic Acid Group (-COOH): This functional group is paramount in API synthesis, most commonly serving as an anchor point for amide bond formation—the most frequent bond-forming reaction in medicinal chemistry. It provides a direct and reliable route to connect the building block to other fragments, peptides, or scaffolds.[1]

This guide will demonstrate how these features can be strategically exploited in a logical synthetic sequence to build complex molecular architectures relevant to modern drug discovery.

Physicochemical & Spectroscopic Profile

While detailed experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs such as 4-ethylamino-3-nitrobenzoic acid and other substituted nitrobenzoic acids.[6]

PropertyInferred ValueRationale / Comments
Molecular Formula C₁₅H₂₀N₂O₄Calculated from the chemical structure.
Molecular Weight 292.33 g/mol Calculated from the molecular formula.
Appearance Yellow to orange crystalline solidNitroaromatic compounds are typically colored. Analogs like 4-amino-3-nitrobenzoic acid are yellow crystalline solids.[7]
Solubility Soluble in polar organic solvents (DMSO, DMF, THF, Ethyl Acetate); sparingly soluble in water.The carboxylic acid and nitro groups confer polarity, while the cyclohexyl and ethyl groups increase lipophilicity. Low water solubility is expected.[8]
Melting Point >150 °C (Est.)The presence of hydrogen bonding (carboxylic acid) and a rigid aromatic core suggests a relatively high melting point. For comparison, 4-amino-3-nitrobenzoic acid melts at 280-290 °C.[8]
pKa ~3.5 - 4.0The strong electron-withdrawing nitro group ortho to the amine and meta to the carboxylic acid increases the acidity compared to benzoic acid (pKa ~4.2).[9]
¹H NMR (Predicted) Multiple signals in aliphatic (1.0-4.0 ppm) and aromatic (7.0-8.5 ppm) regions.Expect complex multiplets for cyclohexyl and ethyl protons, and distinct signals for the three aromatic protons.
¹³C NMR (Predicted) Signals for aliphatic, aromatic, and carbonyl carbons.Expect signals for the carboxylic acid carbonyl (~165-170 ppm), aromatic carbons (~115-150 ppm), and multiple aliphatic carbons from the cyclohexyl and ethyl groups.[10]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most efficient and logical synthesis of the title compound involves a Nucleophilic Aromatic Substitution (SₙAr) reaction. We propose the use of 4-fluoro-3-nitrobenzoic acid as the starting material, as the fluoride leaving group is highly activated towards displacement.

Rationale for Experimental Choices
  • Starting Material: 4-Fluoro-3-nitrobenzoic acid is ideal because the fluorine atom is a superior leaving group in SₙAr reactions compared to chlorine, activated by the strongly electron-withdrawing nitro group in the ortho position.

  • Nucleophile: N-ethylcyclohexylamine provides the desired lipophilic sidechain.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and effectively mediate the SₙAr reaction.

  • Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.

  • Temperature: Elevated temperature (80-100 °C) is necessary to provide sufficient activation energy for the substitution reaction.

Visual Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactants 1. Combine Reactants - 4-Fluoro-3-nitrobenzoic acid - N-Ethylcyclohexylamine - DIPEA - DMSO Heating 2. Heat Reaction (80-100°C, 4-12h) Reactants->Heating TLC 3. Monitor by TLC Heating->TLC Quench 4. Acidic Workup (Cool, add H₂O, acidify with HCl) TLC->Quench Extract 5. Extraction (Ethyl Acetate) Quench->Extract Purify 6. Purification (Dry, Concentrate, Recrystallize) Extract->Purify Product Final Product: 4-[Cyclohexyl(ethyl)amino]- 3-nitrobenzoic acid Purify->Product

Caption: Workflow for the synthesis of the title compound via SₙAr.

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M. Begin stirring. Add N-ethylcyclohexylamine (1.1 eq) dropwise, followed by the addition of DIPEA (2.5 eq).

  • Heating: Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes with 1% acetic acid). The product should appear as a new, less polar spot.

  • Workup - Quenching and Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of DMSO).

  • Acidification: Acidify the aqueous mixture to pH ~2-3 by the dropwise addition of 2 M hydrochloric acid (HCl). A yellow-orange precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual DMSO and salts.

  • Purification: Dry the crude product under high vacuum. For higher purity, recrystallization from an ethanol/water mixture or purification via column chromatography may be performed.

Application in API Synthesis: A Representative Workflow

Once synthesized, 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is a versatile intermediate. The following protocols demonstrate its use in a typical two-step sequence common in medicinal chemistry: nitro reduction followed by amide coupling.

Visual Workflow for API Fragment Synthesis

cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Amide Bond Formation Start Start: 4-[Cyclohexyl(ethyl)amino]- 3-nitrobenzoic acid Reduction Catalytic Hydrogenation (H₂, Pd/C, Methanol) Start->Reduction Intermediate Intermediate: 3-Amino-4-[cyclohexyl(ethyl)amino]- benzoic acid Reduction->Intermediate Coupling Amide Coupling (R-NH₂, HATU, DIPEA, DMF) Intermediate->Coupling Final Final API Fragment Coupling->Final

Caption: A typical two-step synthetic application of the building block.

Protocol 1: Nitro Group Reduction to an Aniline

This protocol unmasks the amine functionality, creating a key point for diversification.

  • Reaction Setup: To a hydrogenation-rated flask, add the starting nitrobenzoic acid (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Solvent Addition: Add anhydrous Methanol (or Ethanol/Ethyl Acetate) to dissolve the starting material.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or a Parr shaker apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product (the aniline) indicates completion (typically 2-6 hours).

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-[cyclohexyl(ethyl)amino]benzoic acid, which is often used directly in the next step without further purification.

Protocol 2: Amide Bond Formation

This protocol demonstrates the use of the carboxylic acid handle to couple the building block with a primary amine, a foundational reaction in drug synthesis.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amino-benzoic acid intermediate from the previous step (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF). Add the desired primary amine (R-NH₂) (1.1 eq), followed by the coupling agent HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-16 hours.

  • Reaction Monitoring: Monitor the formation of the amide product by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by flash column chromatography on silica gel.

Safety and Handling

Researchers must consult the full Safety Data Sheet (SDS) for all reagents before use.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]

  • Handling: Handle all chemicals in a well-ventilated fume hood.[13] 4-Nitrobenzoic acid and its derivatives are known irritants and may cause skin, eye, and respiratory irritation.[12][14] Avoid inhalation of dusts and direct contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is a highly functionalized and valuable building block for API synthesis. Its strategic combination of a lipophilic sidechain, a reducible nitro group, and a versatile carboxylic acid handle provides a robust platform for generating novel chemical entities. The protocols detailed herein offer reliable methods for its synthesis and subsequent elaboration, empowering medicinal chemists to efficiently explore new chemical space and accelerate the development of next-generation therapeutics.

References

  • Vertex AI Search. The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development.
  • Chem-Impex. (R)-(-)-1-Cyclohexylethylamine.
  • Benchchem. Unveiling the Pharmaceutical Potential of 2-Amino-6-methyl-4-nitrobenzoic Acid and Its Analogs.
  • Fiveable. Nitrobenzoic Acid: Organic Chemistry Study Guide. Published August 15, 2025.
  • Ontosight AI. Cyclohexylethylamine Properties Overview.
  • Apicule. (-)-1-Cyclohexylethylamine (CAS No: 5913-13-3) API Intermediate Manufacturers.
  • Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Ataman Kimya. NITROBENZOIC ACID.
  • Benchchem. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7.
  • PMC. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Published November 29, 2025.
  • Guidechem. 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Published February 28, 2025.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Nitrobenzoic acid. Published November 6, 2025.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-4-nitrobenzoic acid.
  • Fisher Scientific. SAFETY DATA SHEET - Benzoic acid, 4-amino-3-nitro-.
  • CymitQuimica. CAS 1588-83-6: 4-Amino-3-nitrobenzoic acid.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Amino-3-nitrobenzoic Acid. Published October 26, 2024.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Amino-2-nitrobenzoic acid. Published December 15, 2011.
  • Wikipedia. 3-Nitrobenzoic acid.
  • Semantic Scholar. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Published June 23, 2020.
  • ACS Publications. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Published June 23, 2020.
  • Guidechem. What are the characteristics and applications of 4-Amino-3-nitrobenzoic acid? Published June 26, 2024.
  • Sigma-Aldrich. 4-Amino-3-nitrobenzoic acid 97.
  • PMC. 4-Ethylamino-3-nitrobenzoic acid.
  • Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.

Sources

Application

Application Note: Esterification Protocols for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocols Introduction & Physicochemical Context The compound 4-[Cyclohexyl(et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocols

Introduction & Physicochemical Context

The compound 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including benzimidazole-based therapeutics and epigenetic inhibitors. Derivatization of its carboxylic acid moiety via esterification is a critical step for protecting the acid during multi-step syntheses or for modulating the molecule's lipophilicity and pharmacokinetic profile.

Expertise & Experience: Mechanistic Causality

The structural topology of this molecule dictates its unique reactivity profile:

  • Carboxylic Acid Activation: The carboxylic acid at the C1 position is electronically activated toward nucleophilic attack by the strong electron-withdrawing nature of the meta-positioned nitro group at C3. This increases the acidity of the benzoic acid, facilitating easier deprotonation in base-promoted methods.

  • Amine Deactivation & Steric Shielding: The tertiary amine at C4 is heavily sterically hindered by the bulky cyclohexyl and ethyl substituents. Furthermore, its lone pair is strongly delocalized into the electron-deficient aromatic ring (driven by the ortho-nitro and para-carboxy groups). This significantly attenuates both its basicity and nucleophilicity.

  • Consequence for Synthesis: Because the amine is sterically encumbered and electronically deactivated, base-promoted esterification (using alkyl halides) can be performed with high selectivity for the carboxylate without the risk of competing N-alkylation or quaternization.

Esterification Workflow & Decision Matrix

To select the optimal esterification strategy, researchers must consider the target ester's complexity and the acid/base tolerance of any downstream functional groups.

EsterificationWorkflow Start 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid Goal Target Ester Type? Start->Goal Simple Simple Alkyl Esters (Methyl/Ethyl) Goal->Simple Complex Complex/Bulky Esters (tert-Butyl, Benzyl, etc.) Goal->Complex Acidic Acid-Tolerant? (Fischer Esterification) Simple->Acidic Basic Base-Promoted (Alkyl Halide + K2CO3) Simple->Basic Steglich Method C: EDC / DMAP Yield: 75-85% Complex->Steglich Mild Conditions SOCl2 Method A: SOCl2 / MeOH Yield: >90% Acidic->SOCl2 Yes MeI Method B: MeI / K2CO3 / DMF Yield: >85% Basic->MeI Preferred

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on target ester and substrate tolerance.

Experimental Protocols

Method A: Modified Fischer Esterification (Thionyl Chloride / Methanol)

Best For: Synthesizing simple methyl esters in high yield.

Causality & Mechanistic Insight: Traditional Fischer esterification of nitrobenzoic acids using concentrated sulfuric acid can lead to difficult workups and requires azeotropic removal of water to drive the equilibrium [1]. By using thionyl chloride ( SOCl2​ ) in methanol, anhydrous HCl is generated in situ. This not only acts as a potent acid catalyst but the reaction also consumes trace water, irreversibly driving the equilibrium toward the ester product.

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of substrate).

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (2.0 eq) over 15 minutes. Caution: Exothermic reaction with the evolution of SO2​ and HCl gases. Perform in a well-ventilated fume hood.

  • Reflux: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 2–4 hours.

  • Self-Validating Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ .

    • Validation Checkpoint: As documented in foundational chemical education literature for nitrobenzoic acids [2], any unreacted starting material will form a water-soluble sodium salt and migrate to the aqueous layer (often imparting a yellow hue), leaving the pure ester exclusively in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the methyl ester.

Method B: Base-Promoted Alkylation (Alkyl Halide / K2​CO3​ / DMF)

Best For: Substrates with acid-sensitive downstream groups or when synthesizing ethyl/propyl esters.

Causality & Mechanistic Insight: The basicity of K2​CO3​ easily deprotonates the highly acidic carboxylic acid (pKa lowered by the meta-nitro group). The resulting carboxylate is a strong nucleophile that readily attacks the alkyl halide via an SN​2 mechanism. Because the C4-amine is sterically blocked by the cyclohexyl ring and electronically deactivated, it acts as a "spectator," preventing unwanted N-alkylation.

Step-by-Step Protocol:

  • Setup: To a stirred solution of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (5 mL/g) at room temperature, add finely powdered anhydrous K2​CO3​ (2.5 eq).

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Ethyl Iodide) (1.5 eq) in one portion.

  • Reaction: Stir the mixture at 60 °C for 4–8 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The highly polar carboxylic acid will remain near the baseline in a 3:1 Hexane/EtOAc system, whereas the esterified product will elute with a significantly higher Rf​ value.

  • Workup: Cool to room temperature, dilute with water (15 mL/g), and extract with EtOAc (3 × 10 mL/g). The addition of water forces the DMF and inorganic salts into the aqueous phase.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate.

Method C: Steglich Esterification (EDC·HCl / DMAP)

Best For: Coupling with complex, sterically hindered, or sensitive alcohols (e.g., tert-butanol, benzyl alcohol).

Causality & Mechanistic Insight: Carbodiimide-mediated coupling activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming an active amide that is highly susceptible to attack even by bulky alcohols. EDC·HCl is specifically chosen over DCC because the resulting urea byproduct is highly water-soluble, preventing the tedious filtration steps associated with dicyclohexylurea (DCU).

Step-by-Step Protocol:

  • Setup: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Catalysis: Add DMAP (0.1 eq) and cool the mixture to 0 °C.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validating Workup: Wash the DCM mixture sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • Validation Checkpoint: The EDC-urea byproduct and DMAP will completely dissolve in the aqueous acidic wash. A clear phase separation without interfacial solid precipitates confirms the successful removal of the coupling agent.

  • Isolation: Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each protocol applied to 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid.

MethodReagentsTemp (°C)Time (h)Expected YieldBest Use Case
Modified Fischer SOCl2​ , Methanol652–4>90%Rapid synthesis of simple methyl esters; highly scalable.
Base-Promoted MeI / EtI, K2​CO3​ , DMF604–885–90%Acid-sensitive substrates; avoiding harsh acidic reflux.
Steglich Coupling EDC·HCl, DMAP, DCM2512–1675–85%Complex, bulky, or sensitive alcohols (e.g., t-butyl).

References

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 1997-2000. URL:[Link]

  • Hindley, N. C., & Maclean, D. (1976). Esterification of nitrobenzoic acids. US Patent 3948972A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic yield.

I. Synthetic Pathway Overview

The synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid typically proceeds through a two-step process: first, a nucleophilic aromatic substitution (SNAr) reaction to form the intermediate N-cyclohexyl-N-ethyl-4-aminobenzoic acid, followed by a regioselective nitration. Understanding the nuances of each step is critical for maximizing the yield and purity of the final product.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Electrophilic Aromatic Nitration A 4-Fluorobenzoic acid C 4-[Cyclohexyl(ethyl)amino]benzoic acid (Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B N-Ethylcyclohexylamine B->C D 4-[Cyclohexyl(ethyl)amino]benzoic acid F 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (Final Product) D->F Controlled Temperature (0-10 °C)[1] E Nitrating Agent (e.g., HNO3/H2SO4) E->F

Optimization

troubleshooting poor aqueous solubility of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-[Cyclohexyl(ethyl)amino]-3-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid .

This guide bypasses generic advice to focus on the mechanistic causality behind this compound's poor aqueous solubility, providing self-validating protocols to ensure your in vitro and in vivo workflows succeed.

Part 1: Mechanistic FAQ – Understanding the Molecule

Q1: Why is 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid so insoluble in aqueous media? A1: The poor solubility of this compound is driven by a combination of high lipophilicity and restricted ionization. The bulky 4-[cyclohexyl(ethyl)amino] moiety acts as a massive hydrophobic shield, giving the molecule "grease ball" characteristics[1]. While it contains a tertiary amine, the strongly electron-withdrawing 3-nitro group—coupled with aromatic conjugation—drastically reduces the amine's basicity (estimated pKa < 2.0). Consequently, the amine will not protonate to form a soluble cation under physiological or standard acidic conditions.

Q2: Can I just adjust the pH to improve solubility? A2: Yes, but only in the alkaline direction. The carboxylic acid group (benzoic acid derivative) has a pKa of approximately 3.5–4.5. At a pH > 5.5, the acid deprotonates to form a carboxylate anion, which improves solubility via ion-dipole interactions with water[2]. However, because the lipophilic bulk of the cyclohexyl and ethyl groups is so dominant, simple pH adjustment often only achieves microgram-per-milliliter ( μ g/mL) solubility. For milligram-per-milliliter (mg/mL) concentrations required for dosing, advanced formulation strategies like inclusion complexation or solid dispersions are mandatory[3].

Q3: What is the thermodynamic cause of precipitation when diluting my DMSO stock into aqueous assay buffers? A3: This is known as solvent-shift precipitation. When a DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly hydrophobic compound is suddenly exposed to a high-dielectric aqueous environment. Because the crystalline lattice energy of the compound is more thermodynamically favorable than cavity formation in the water network, it rapidly nucleates and crashes out[4]. To prevent this, kinetic stabilizers (like polymers) or thermodynamic solubilizers (like cyclodextrins) must be present in the aqueous buffer before the DMSO spike.

Part 2: Formulation Workflows & Troubleshooting

To overcome the solubility barriers, you must select an approach based on your experimental endpoint. Below is the decision matrix for resolving these issues.

SolubilityWorkflow Start 4-[Cyclohexyl(ethyl)amino]- 3-nitrobenzoic acid CheckPH Is target pH > 5.5? Start->CheckPH SaltForm Salt Formation (e.g., Sodium Salt) CheckPH->SaltForm Yes (Ionized Carboxylate) CheckInVivo In Vitro or In Vivo? CheckPH->CheckInVivo No (Neutral Acid) Cosolvent Cosolvent System (DMSO/PEG400) CheckInVivo->Cosolvent In Vitro Assays Cyclodextrin Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckInVivo->Cyclodextrin In Vivo (Liquid Dosing) ASD Amorphous Solid Dispersion (Spray Drying) CheckInVivo->ASD In Vivo (Solid Dosing)

Fig 1. Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Protocol A: Cyclodextrin Inclusion Complexation (For In Vivo Liquid Dosing)

Mechanism: Cyclodextrins (CDs) provide a hydrophobic toroid cavity that encapsulates the bulky cyclohexyl/ethyl groups. The thermodynamic driving force is the release of high-enthalpy, ordered water molecules from the CD cavity, which provides a massive entropic gain[]. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is highly recommended here, as its anionic exterior prevents aggregation and offers superior parenteral safety[6][7].

Step-by-Step Methodology (Co-evaporation Method):

  • Stoichiometry: Weigh 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid and SBE-β-CD at a 1:2 molar ratio (excess CD ensures complete complexation of the bulky amine substituent)[8].

  • Co-dissolution: Dissolve the drug in a minimal volume of volatile organic solvent (e.g., Methanol/Dichloromethane 1:1 v/v). Dissolve the SBE-β-CD in deionized water.

  • Mixing: Slowly add the organic drug solution to the aqueous CD solution under high-shear magnetic stirring (800 rpm) at 25°C.

  • Equilibration: Stir the biphasic mixture for 24 hours in a sealed vessel to allow the host-guest thermodynamic equilibrium to establish.

  • Solvent Removal: Remove the organic solvent via rotary evaporation at 40°C under reduced pressure until only a clear aqueous phase remains.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, flowable inclusion complex powder.

  • Validation: Reconstitute the powder in PBS (pH 7.4). The solution should remain optically clear. Confirm complexation via Differential Scanning Calorimetry (DSC) by observing the disappearance of the drug's crystalline melting endotherm.

CDMechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Enters cavity CD Free CD (Water-filled) CD->Complex Displaces water Water Released Water (Entropic Gain) Complex->Water Thermodynamic driving force

Fig 2. Thermodynamic mechanism of Cyclodextrin inclusion complexation.

Protocol B: Amorphous Solid Dispersion (For Oral Solid Dosing)

Mechanism: 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid likely exhibits high crystalline lattice energy. Amorphous Solid Dispersions (ASDs) bypass this barrier by kinetically trapping the drug in a disordered, high-energy amorphous state within a polymer matrix[9]. When ingested, the polymer maintains a supersaturated state in the gastrointestinal tract, preventing recrystallization[4].

Step-by-Step Methodology (Spray Drying):

  • Polymer Selection: Select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M). Its amphiphilic nature interacts well with both the lipophilic cyclohexyl group and the hydrogen-bonding carboxylic acid.

  • Solution Preparation: Dissolve the drug and HPMCAS-M (typically a 1:3 w/w ratio) in a common solvent system (e.g., Acetone/Methanol 80:20 v/v) to achieve a total solids concentration of 5-10% w/v.

  • Spray Drying: Process the solution using a laboratory spray dryer (e.g., Büchi B-290).

    • Inlet Temp: 85°C (Ensure it is above the boiling point of the solvent blend).

    • Aspirator: 100%.

    • Pump Speed: 15%.

  • Secondary Drying: The resulting powder will contain residual solvent. Dry the ASD in a vacuum oven at 40°C for 24 hours.

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp diffraction peaks, confirming the destruction of the crystalline lattice.

Part 3: Quantitative Formulation Data Summary

To aid in selecting the appropriate strategy, the table below summarizes the expected physicochemical improvements based on established formulation science for poorly soluble BCS Class II/IV compounds[3][4][7][9].

Formulation StrategyPrimary Mechanism of ActionExpected Solubility Gain (Multiplier)Best Application / Use CaseKey Limitation
pH Adjustment (> pH 6) Ionization of carboxylic acid to carboxylate anion.5x – 10xSimple in vitro biochemical assays.Fails in acidic environments (e.g., stomach).
Cosolvent (10% DMSO/PEG) Reduces dielectric constant of the aqueous vehicle.10x – 50xIn vitro cell culture (keep DMSO < 0.5% final).High risk of solvent-shift precipitation upon dilution.
SBE-β-CD Complexation Entropic encapsulation of the lipophilic cyclohexyl/ethyl bulk.100x – 1,000xIV or IP injection in animal models.Requires high excipient-to-drug mass ratio.
Amorphous Solid Dispersion Kinetic trapping; bypasses crystalline lattice energy.50x – 500xOral solid dosage forms (tablets/capsules).Susceptible to moisture-induced recrystallization.

References

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at:[Link]

  • Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. Available at:[Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. Available at:[Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at:[Link]

  • Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Available at:[Link]

  • Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Welcome to the technical support guide for the purification of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the optimal solvent system and troubleshooting common experimental challenges.

Part 1: Understanding the Molecule & The Theory of Solvent Selection

Before performing a single experiment, understanding the physicochemical properties of your target molecule is critical. 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is an amphiphilic molecule, possessing both polar and non-polar regions.

  • Polar Moieties: The carboxylic acid (-COOH) and nitro (-NO2) groups are highly polar and capable of hydrogen bonding. The carboxylic acid also imparts pH-dependent solubility; it will be highly soluble in basic aqueous solutions due to deprotonation to the carboxylate salt. For recrystallizing the neutral acid form, basic conditions must be avoided.

  • Non-Polar Moieties: The cyclohexyl and ethyl groups attached to the amine are non-polar, contributing to its solubility in organic solvents with lower polarity.

The fundamental principle of recrystallization is that the ideal solvent should dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Part 2: FAQ - Frequently Asked Questions

This section addresses common questions regarding the recrystallization of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid.

Question: What are the ideal characteristics of a recrystallization solvent for my compound?

Answer: An ideal solvent for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid should exhibit the following properties:

  • High Solvation Power at Elevated Temperatures: The solvent must completely dissolve your compound near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal yield upon cooling.

  • Does Not React with the Compound: The solvent must be chemically inert to your molecule.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature gradient for recrystallization but low enough to be easily removed from the crystals. A boiling point between 60°C and 120°C is generally preferred.

  • Volatile Enough for Easy Removal: The solvent should be easily removable from the purified crystals by filtration and drying.

  • Dissolves Impurities Well at All Temperatures or Not at All: This allows impurities to either be filtered off from the hot solution (if insoluble) or remain in the cold mother liquor (if highly soluble).

Question: Why is a single "best" solvent not always available?

Answer: Due to the mixed polarity of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, a single solvent may not provide the optimal solubility gradient. For instance, a highly polar solvent like water might not sufficiently dissolve the compound even when hot, while a non-polar solvent like hexanes might dissolve it too readily even at room temperature. In such cases, a binary solvent system, or "solvent pair," is often the superior choice.

Question: What is a solvent pair and how do I select one?

Answer: A solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The process involves dissolving the compound in a minimal amount of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes turbid (cloudy). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For your compound, a potential pair could be Ethanol (soluble solvent) and Water (insoluble solvent), or Dichloromethane (soluble solvent) and Hexanes (insoluble solvent).

Part 3: Experimental Protocol - Systematic Solvent Screening

This protocol provides a systematic, small-scale approach to identify the optimal recrystallization solvent or solvent pair for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid.

Materials:

  • 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (crude)

  • Test tubes (e.g., 13x100 mm)

  • Hot plate with a sand or water bath

  • Pasteur pipettes

  • A range of candidate solvents (see table below)

  • Ice bath

Candidate Solvents for Screening:

SolventClassBoiling Point (°C)Polarity Index
WaterProtic, Polar10010.2
EthanolProtic, Polar784.3
IsopropanolProtic, Polar823.9
AcetoneAprotic, Polar565.1
Ethyl AcetateAprotic, Mid-Polar774.4
DichloromethaneAprotic, Mid-Polar403.1
TolueneAprotic, Non-Polar1112.4
Heptane/HexanesAprotic, Non-Polar98 / 690.1

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude compound into several separate test tubes.

  • Room Temperature Solubility: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) and vortex or shake. Observe if the compound dissolves at room temperature.

    • Interpretation: If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent. It may, however, be useful as the "soluble solvent" in a solvent pair.

  • Hot Solubility: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a sand or water bath. Add the same solvent dropwise until the compound just dissolves.

    • Interpretation: Note the amount of solvent required. An ideal solvent will dissolve the compound completely near its boiling point. If a very large volume of solvent is needed, its utility may be limited due to low solubility.

  • Cooling and Crystallization: Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

    • Interpretation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals.

  • Evaluation: Based on your observations, select the solvent that provides the best balance of low solubility at cold temperatures and high solubility at hot temperatures, leading to good crystal recovery.

Workflow for Solvent Selection

G A Start: Crude Compound (approx. 25 mg in test tube) B Add 0.5 mL of Solvent at Room Temperature A->B C Does it Dissolve? B->C D Result: Unsuitable as a primary solvent. Consider for a solvent pair. C->D Yes E Heat solution gently (e.g., water bath) C->E No F Does it Dissolve? E->F G Result: Insoluble. Discard this solvent. F->G No H Cool slowly to RT, then place in ice bath. F->H Yes I Do Crystals Form? H->I J Result: Poor Solvent. Consider for a solvent pair. I->J No / Very Few K Result: GOOD Candidate! Evaluate crystal yield and quality. I->K Yes

Optimization

preventing thermal degradation of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid during reactions

Welcome to the technical support center for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the thermal stability of this molecule during synthetic reactions. Our goal is to provide you with a deep understanding of the degradation mechanisms and equip you with actionable strategies to ensure the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability and handling of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid.

Q1: What are the primary thermal degradation pathways for this molecule?

The structure of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid contains two key functionalities that dictate its thermal liability: the nitrobenzoic acid core and the tertiary amino group. The primary degradation pathways are:

  • Decarboxylation: This is the most common thermal degradation route for many benzoic acid derivatives, involving the loss of carbon dioxide (CO₂). The presence of the electron-withdrawing nitro group can facilitate this process.[1][2] Studies on nitrobenzoic acid isomers show that significant thermal decarboxylation can occur at temperatures ranging from 110°C to 250°C, depending on the solvent and isomeric position.[3]

  • Nitro Group Reactions: The nitro group itself is highly reactive at elevated temperatures. The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of the C-NO₂ bond.[4][5] This can initiate a cascade of radical reactions leading to complex mixtures and tar formation. The explosive nature of some nitro compounds underscores the energy released during their decomposition.[6]

  • Amino Group Oxidation: The cyclohexyl(ethyl)amino group, particularly being a tertiary amine, can be susceptible to oxidation, especially in the presence of air and heat. This can lead to the formation of colored impurities.

Q2: At what temperature should I become concerned about thermal degradation?

While specific differential scanning calorimetry (DSC) data for this exact molecule is not publicly available, we can infer its stability from closely related structures. For instance, o-nitrobenzoic acid begins to show significant decomposition in the 120-200°C range.[4] Given the additional activating amino group, a conservative approach is recommended.

General Guideline: Exercise caution when heating reactions above 100-110°C . For reactions requiring higher temperatures, careful monitoring, the use of an inert atmosphere, and minimizing reaction time are critical.

Q3: How do the ortho-nitro and para-amino substituents influence the molecule's stability and reactivity?

The electronic interplay between the amino and nitro groups is crucial.

  • Electron-Withdrawing Nitro Group: The -NO₂ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution.[6][7] This property also makes the carboxylic acid proton more acidic compared to unsubstituted benzoic acid.

  • Electron-Donating Amino Group: The 4-amino group is electron-donating, which counteracts the deactivating effect of the nitro group to some extent. This "push-pull" electronic configuration can influence the reactivity of the carboxylic acid and the stability of the entire molecule.

  • Steric Effects: The nitro group is ortho to the carboxylic acid. This steric hindrance can twist the nitro group out of the plane of the benzene ring, which can slightly alter its electronic influence.[3][8] This ortho positioning is also known to facilitate certain reactions like copper-catalyzed decarboxylation.[9]

Q4: Are there any known incompatible reagents or solvents that can promote degradation?

Yes. Certain conditions and reagents can actively promote decomposition:

  • Strong Bases: In combination with high heat, strong bases can facilitate decarboxylation by deprotonating the carboxylic acid, forming a carboxylate salt which can be more prone to CO₂ loss.

  • Transition Metal Catalysts: While essential for many cross-coupling reactions, catalysts based on Copper (Cu), Palladium (Pd), and Silver (Ag) have been explicitly shown to catalyze the decarboxylation of benzoic acids at elevated temperatures.[9][10]

  • Nitro-Containing Impurities: The thermal stability of a nitro-containing compound can be significantly reduced by the presence of other, less stable nitro-containing impurities. These impurities can initiate an autocatalytic decomposition cascade that affects the bulk material at a lower temperature than expected.[11] Therefore, using highly pure starting material is essential for thermal safety and reaction reproducibility.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction mixture turns dark brown or black at elevated temperatures, resulting in a low yield of impure product.
  • Primary Suspect: Nitro group decomposition and/or amine oxidation.

  • Causality: The C-NO₂ bond is often the weakest link in nitroaromatic compounds.[4] At high temperatures, this bond can cleave, initiating radical chain reactions that lead to polymerization and the formation of complex, often colored, byproducts. The dark color is characteristic of such decomposition.

  • Troubleshooting Protocol & Solutions:

    Solution IDMitigation StrategyDetailed Explanation & Rationale
    TS-1A Implement Strict Temperature Control Do not rely on the oil bath setting. Measure the internal reaction temperature. Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. A 10°C reduction can significantly decrease the rate of degradation.
    TS-1B Maintain an Inert Atmosphere Purge the reaction vessel with Nitrogen (N₂) or Argon (Ar) and maintain a positive pressure throughout the reaction. This prevents oxidation of the amino group and minimizes side reactions involving atmospheric oxygen.
    TS-1C Reduce Reaction Time Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed or the reaction stalls, work it up immediately. Prolonged heating dramatically increases the likelihood of degradation.[12]
    TS-1D Purify Starting Materials Ensure the 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is of high purity. The presence of lower stability nitro-impurities can trigger decomposition of the bulk material.[11] Consider recrystallization if purity is questionable.
Issue 2: During a reaction (e.g., esterification, amidation), I'm observing significant gas evolution and my primary product is the decarboxylated aniline derivative.
  • Primary Suspect: Thermal or Catalytic Decarboxylation.

  • Causality: The energy supplied to the system is overcoming the activation barrier for the elimination of CO₂. This is especially common in high-boiling point solvents like DMF, DMAc, or DMSO, or when using metal catalysts known to promote this pathway.[10]

  • Troubleshooting Workflow:

    G start Problem: Decarboxylation Observed check_temp Is Reaction Temp > 110°C? start->check_temp check_cat Is a Metal Catalyst (Cu, Pd, Ag) present? check_temp->check_cat No lower_temp Action: Lower Temperature. Select solvent with lower boiling point. (e.g., Toluene, Dioxane, THF) check_temp->lower_temp Yes change_cat Action: Screen alternative catalysts or ligands. Consider catalyst-free methods. check_cat->change_cat Yes check_base Is a strong base used? check_cat->check_base No end Problem Resolved lower_temp->end change_cat->end weaker_base Action: Use a non-nucleophilic, weaker base. (e.g., K₂CO₃, Cs₂CO₃, organic bases) check_base->weaker_base Yes activate_acid Alternative Strategy: Convert to Acid Chloride or use coupling agents (HATU, EDC) at lower temp. check_base->activate_acid No weaker_base->end activate_acid->end

    Caption: Decision workflow for troubleshooting decarboxylation.

Validated Protocols & Methodologies
Protocol 1: Low-Temperature Fischer Esterification to Minimize Degradation

This protocol is designed to synthesize the methyl ester of the title compound while minimizing the risk of decarboxylation and nitro group degradation.

Objective: To achieve high conversion to the methyl ester with >95% purity without significant byproduct formation.

Methodology:

  • Reagent Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (1.0 eq).

    • Add anhydrous Methanol (MeOH) to create a 0.2 M solution.

  • Catalyst Addition:

    • Place the flask in an ice-water bath (0°C).

    • Slowly, dropwise, add concentrated Sulfuric Acid (H₂SO₄) (0.1 - 0.2 eq) to the stirring solution. The slow addition while cooling is critical to control the initial exotherm.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (Boiling point of MeOH is ~65°C). This temperature is well below the decomposition threshold.

    • Monitor the reaction progress every 1-2 hours via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.[13]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Caution: CO₂ evolution (foaming) will occur. Add slowly until the foaming ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. .

    • Purify further by column chromatography or recrystallization if necessary.

Diagram: Key Degradation Pathways

This diagram illustrates the two competing degradation pathways that must be controlled.

G sub 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid desired Product sub->desired Desired Reaction (e.g., Esterification) degradation Degradation Pathways sub->degradation High Temperature (>110°C) Prolonged Heating Incompatible Catalysts decarbox Decarboxylation (-CO₂) degradation->decarbox Pathway 1 nitro_reduc Nitro Group Decomposition (C-NO₂ Cleavage) degradation->nitro_reduc Pathway 2 aniline 3-Nitro-N-cyclohexyl-N-ethylaniline decarbox->aniline Product tar Radical Species -> Tar/Polymer nitro_reduc->tar Products

Caption: Competing reaction vs. degradation pathways.

References
  • Maseer, A., & Jeddy, B. A. (1974). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 47(10), 2589-2591. [Link]

  • Wang, Y., et al. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Quimica Nova, 48(3). [Link]

  • Wang, Y., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2015). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. Chemical Communications, 51(84), 15415-15418. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Downes, A. M., & Harris, G. M. (1952). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Journal of the Chemical Society, 233. [Link]

  • Mondal, M., & Portolés-García, A. (2017). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. ResearchGate. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Okada, Y., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4880-4893. [Link]

  • Le, T., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2855-2861. [Link]

  • Ataman Kimya. NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Pohl, M. M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis, 13(21), 14248-14257. [Link]

  • Bell, E. R., & Hamilton, C. F. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Idir, M., & Daugulis, O. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 53(45), 6063-6074. [Link]

  • Wikipedia. (2024). Nitro compound. Wikipedia. [Link]

  • Sciencemadness Discussion Board. (2022). Optimal route to nitrobenzene from benzoic acid?. [Link]

  • Wang, D., & Chen, C. (2019). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. ResearchGate. [Link]

  • Tamuliene, J., et al. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine. ResearchGate. [Link]

  • Keller, J., et al. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 36, 313-318. [Link]

  • Tamuliene, J., et al. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. Scientific Research Publishing. [Link]

  • Slideshare. (2018). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

  • Oancea, D., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Wang, Y., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. [Link]

  • Mumtaz, A., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. [Link]

  • PrepChem. (2023). Synthesis of 4-amino-3-nitrobenzonitrile. [Link]

  • Maidin, M. M., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1679. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Healy, P. C., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(5), 1400-1404. [Link]

  • Dellinger, B., et al. (1983). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. U.S. Environmental Protection Agency. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid .

Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the analyte to establish a rational, causality-driven approach to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method development.

Physicochemical Profiling & Chromatographic Strategy

To develop a robust and reproducible separation method, we must first understand the structural mechanics of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid:

  • Carboxylic Acid Group (-COOH): This is the primary ionizable group. Due to the electron-withdrawing nature of the meta-nitro group, the pKa of this carboxylic acid is estimated to be between 3.5 and 4.0.

  • Tertiary Aromatic Amine: While amines are typically basic, this nitrogen is attached directly to the aromatic ring and sits ortho to a strongly electron-withdrawing nitro group. The lone pair is highly delocalized, rendering this amine virtually non-basic under standard HPLC conditions.

  • Hydrophobic Bulking: The cyclohexyl and ethyl groups impart significant lipophilicity (high LogP), meaning the molecule will exhibit strong hydrophobic interactions with a reversed-phase stationary phase.

The Core Strategy: pH Control The fundamental rule of HPLC method development for acidic analytes is that the mobile phase pH must be strictly controlled. For an acidic compound to be fully unionized (neutral), the mobile phase pH must be at least two pH units below its pKa[1]. When the carboxylic acid is neutralized (pH 2.0 – 2.5), the molecule partitions effectively into the stationary phase, maximizing retention and preventing the erratic elution profiles associated with partially ionized states[2].

Furthermore, operating at a low pH (1.0 – 4.0) ensures that residual silanols (Si-OH) on the silica column remain protonated, preventing them from engaging in secondary ion-exchange interactions that cause severe peak tailing[3][4].

Standard Operating Protocol: Self-Validating RP-HPLC Method

The following step-by-step methodology is engineered as a self-validating system. By incorporating System Suitability Testing (SST), the protocol ensures that the chromatographic environment is optimal before any sample data is recorded.

A. Materials & Reagents
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (pH ~2.0). Causality: TFA acts as a strong acidifier to suppress carboxylic acid ionization and acts as a minor ion-pairing agent if any basic localized charge exists.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile. Causality: Acetonitrile is preferred over methanol because its nitrile bond disrupts π-π interactions between the analyte's phenyl ring and the stationary phase, sharpening the peak[4].

  • Column: High-purity, fully end-capped C18 column (e.g., USP L1), 5 µm, 4.6 x 150 mm[3].

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer for bulky, hydrophobic molecules like the cyclohexyl derivative[4].

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (general aromatic absorbance) and 380 nm (specific to the nitroaromatic push-pull chromophore).

  • Gradient Program:

    • 0 - 2 min: 20% B (Isocratic hold to focus the analyte at the column head).

    • 2 - 12 min: 20% to 90% B (Linear gradient to elute the highly lipophilic compound)[5].

    • 12 - 15 min: 90% B (Column wash).

    • 15 - 20 min: 20% B (Re-equilibration).

C. System Suitability Testing (SST) - The Validation Gate

Before injecting experimental samples, inject a known standard (0.1 mg/mL) five times. The system is only validated for use if it meets the following criteria:

  • Retention Factor ( k′ ): ≥2.0 (Ensures the analyte is not eluting in the void volume).

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • Area %RSD: ≤2.0% (Confirms injection and pump precision).

Data Visualization: Optimization Parameters

The table below summarizes the causal relationship between mobile phase pH and resulting chromatographic performance.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHAnalyte Ionization StateExpected Retention ( k′ )Peak Symmetry ( Tf​ )Scientific Recommendation
pH 2.0 - 2.5 Neutral (Fully Protonated)High ( k′ > 3)Excellent (< 1.2)Optimal. Solves tailing and retention issues[6].
pH 3.5 - 4.5 Partially IonizedVariable / UnstablePoor (Broad/Tailing)Avoid. Operating near the pKa causes split peaks[1].
pH 6.0 - 8.0 Fully Ionized (Anion)Very Low (Near Void)GoodSuboptimal. Poor retention on C18 without ion-pairing[4].

Troubleshooting Workflows & FAQs

Troubleshooting_Workflow Start Issue: Poor Resolution or Peak Tailing Observed CheckPH 1. Verify Mobile Phase pH Start->CheckPH PHHigh pH > 3.0 (Carboxylic Acid Ionized) CheckPH->PHHigh PHLow pH < 2.5 (Analyte Neutralized) CheckPH->PHLow ActionPH Adjust to pH 2.0 - 2.5 (e.g., 0.1% TFA) PHHigh->ActionPH CheckCol 2. Verify Column Chemistry PHLow->CheckCol ActionPH->CheckCol ColOld Non-Endcapped or Aged Silica CheckCol->ColOld ColGood Fully Endcapped C18 CheckCol->ColGood ActionCol Switch to High-Purity Endcapped C18 (USP L1) ColOld->ActionCol CheckOrg 3. Optimize Organic Modifier ColGood->CheckOrg ActionCol->CheckOrg ActionOrg Switch Methanol to Acetonitrile (Disrupts π-π interactions) CheckOrg->ActionOrg Success Optimal Peak Symmetry & Retention Achieved ActionOrg->Success

Logical troubleshooting workflow for resolving peak tailing and retention issues in HPLC.

Frequently Asked Questions (FAQs)

Q: My analyte is eluting in the void volume ( t0​ ) with almost no retention. How do I fix this? A: This is a classic symptom of the mobile phase pH being too high. At a neutral pH (e.g., pH 7.0), the carboxylic acid group on 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is fully deprotonated into a carboxylate anion. Ionized species are highly polar and do not partition effectively into the hydrophobic C18 stationary phase[4]. Solution: Lower the mobile phase pH to ~2.0 using 0.1% TFA or Formic Acid. This neutralizes the molecule, allowing the bulky cyclohexyl and ethyl groups to interact strongly with the C18 phase, drastically increasing retention[1][2].

Q: I am observing severe peak tailing, even though my compound is acidic. What is the mechanism behind this? A: Peak tailing in this context is usually driven by secondary interactions with the silica backbone of the column. Even high-quality columns contain residual silanols (Si-OH). If your mobile phase pH is above 3.5, these silanols deprotonate into negatively charged Si-O⁻ sites[4]. These sites can engage in unwanted ion-exchange interactions with any localized positive charge or polarizable regions on your analyte. Solution: Operating at a low pH (1.0 - 4.0) keeps the silanols fully protonated and neutral, maximizing method ruggedness and peak symmetry[2][3]. Ensure you are using a fully end-capped column to physically block access to these silanols.

Q: The retention time of my peak shifts significantly from day to day. How can I stabilize it? A: Retention time drift occurs when the mobile phase pH is too close to the analyte's pKa. Because the pKa of this molecule is likely around 3.5–4.0, a mobile phase buffered at pH 3.5 means the molecule exists in a 50/50 equilibrium between neutral and ionized states. Microscopic variations in mobile phase preparation will cause massive shifts in this equilibrium, altering retention[1]. Solution: Always buffer the mobile phase at least 2 full pH units away from the pKa. By locking the pH at 2.0, the molecule is >99% neutral, rendering the method immune to minor pH fluctuations.

References

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.IOSR Journal of Pharmacy.
  • A review on method development by HPLC.SciSpace.
  • Reversed Phase HPLC Method Development.Phenomenex.
  • The Impact of pH On HPLC Method Development: Separations at Low pH.Scribd.
  • Validation of a routine HPLC method for added fumaric acid determination in wines.BIO Web of Conferences.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development.Chromatography Online.

Sources

Optimization

identifying and removing synthetic impurities in 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the scale-up of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the scale-up of complex building blocks.

The synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-fluoro-3-nitrobenzoic acid and N-ethylcyclohexanamine. While the chemistry appears straightforward, the steric bulk of the secondary amine and the amphoteric nature of the product create a highly specific impurity profile.

This guide is designed to give you full control over your reaction by explaining the causality behind these impurities and providing self-validating protocols to eliminate them.

Mechanistic Overview & Workflow

In SNAr workflows, the choice of the leaving group (fluorine vs. chlorine) and the steric bulk of the nucleophile dictate the reaction kinetics and the resulting impurity profile . Fluorine is highly electronegative, which activates the aromatic ring for nucleophilic attack much more effectively than chlorine. However, the bulky nature of N-ethylcyclohexanamine means the reaction is highly sensitive to less-hindered trace impurities.

Workflow SM 4-Fluoro-3-nitrobenzoic acid (Electrophile) Reaction SNAr Reaction (Base, THF/Heat) SM->Reaction Amine N-Ethylcyclohexanamine (Nucleophile) Amine->Reaction Crude Crude Mixture (Product + Impurities) Reaction->Crude Imp1 Des-alkyl Impurities (Primary Amine side-reactions) Crude->Imp1 LC-MS ID (M-28/M-82) Imp2 Unreacted SM (Hydrolysis/Incomplete) Crude->Imp2 LC-MS ID (m/z 184) Imp3 Esterified Impurity (Solvent side-reaction) Crude->Imp3 LC-MS ID (M+14) Purification pH-Controlled Extraction (pH 5.5-6.0) & Recrystallization Crude->Purification Aqueous Workup Pure Pure 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid Purification->Pure Crystallization

Figure 1: SNAr synthetic workflow and impurity generation pathways.

Quantitative Impurity Profiling

Before troubleshooting, you must accurately identify the species in your crude mixture. Below is the standardized LC-MS profiling data for this specific synthesis.

Table 1: Common Impurities in 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid Synthesis

Impurity NameStructural ModificationRoot CauseLC-MS [M+H]⁺ (m/z)RRT*
Target Product None (C₁₅H₂₀N₂O₄)Main SNAr Reaction293.11.00
Des-ethyl Impurity Loss of Ethyl (-C₂H₄)Cyclohexylamine in reagent265.10.85
Des-cyclohexyl Impurity Loss of Cyclohexyl (-C₆H₁₀)Ethylamine in reagent211.10.60
Unreacted SM 4-Fluoro-3-nitrobenzoic acidIncomplete Reaction184.0 [M-H]⁻0.45
Ester Impurity Methyl Ester (+CH₂)Alcoholic solvent + Acid307.11.25

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase gradient (Water/MeCN with 0.1% Formic Acid).

Troubleshooting & FAQs

Q1: Why do I observe significant M-28 and M-82 mass peaks in my LC-MS, and how do I prevent them? Causality: The M-28 (des-ethyl) and M-82 (des-cyclohexyl) peaks correspond to primary amine substitutions. N-ethylcyclohexanamine is often synthesized via reductive amination and frequently contains trace amounts of unreacted cyclohexylamine or ethylamine. Because primary amines are significantly less sterically hindered and more nucleophilic than bulky secondary amines, they outcompete the desired reaction at the SNAr transition state . Even a 0.5% primary amine impurity in your starting material can yield a 5-10% des-alkyl impurity in your product. Self-Validating Protocol: To confirm this is a reagent issue and not a degradation pathway, spike your starting amine with 1% cyclohexylamine in a small-scale test reaction. If the M-28 peak increases proportionally via LC-MS, the root cause is confirmed. Solution: Pre-purify your N-ethylcyclohexanamine via distillation, or use a primary-amine scavenger resin (e.g., polymer-bound benzaldehyde) prior to the reaction.

Q2: How do I separate unreacted 4-fluoro-3-nitrobenzoic acid from the product without using column chromatography? Causality: Both the starting material and the product contain a carboxylic acid. However, the basicity of the tertiary amine in your product is severely deactivated (pKa < 2) due to the electron-withdrawing ortho-nitro and para-carboxy groups. Therefore, the product acts primarily as an acid (pKa ~ 3.8). The starting material is a slightly stronger acid (pKa ~ 2.8). Solution: You can exploit the massive difference in lipophilicity. By adjusting the pH to 5.5–6.0, both species are deprotonated. The starting material becomes highly water-soluble, while the target product—despite being ionized—is forced into the organic phase by the hydrophobic bulk of the cyclohexyl and ethyl groups.

Q3: My product shows a +14 Da impurity during isolation. What caused this? Causality: This is a classic Fischer esterification. If methanol or ethanol is used as a reaction co-solvent (or to quench the reaction) and you use a strong acid (like HCl) to adjust the pH during workup, the carboxylic acid will rapidly convert to a methyl or ethyl ester. Solution: Strip all alcoholic solvents under reduced pressure before adding any aqueous acid during your workup phase.

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol utilizes pH-controlled extraction and recrystallization to guarantee >99% purity.

  • Solvent Removal: Quench the SNAr reaction mixture with deionized water. Evaporate the THF (or any organic reaction solvent) completely under reduced pressure. Causality: Removing the organic solvent prevents the target product from acting as a phase-transfer agent during the pH adjustment.

  • pH Adjustment: Dilute the aqueous residue with water and adjust the pH to exactly 5.5 - 6.0 using 1M HCl or 1M NaOH.

  • Selective Extraction: Extract the aqueous layer with a 1:1 mixture of Ethyl Acetate/Heptane (3 x 50 mL per gram of crude). Causality: Pure EtOAc might pull trace amounts of the polar starting material. The addition of heptane lowers the polarity of the organic phase, selectively dissolving only the highly lipophilic target product.

  • Self-Validating Checkpoint: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate (Eluent: DCM/MeOH 9:1).

    • Validation: The aqueous layer should contain a baseline spot (unreacted electrophile). The organic layer should contain a single spot at Rf ~ 0.4 (target product). If the product is detected in the aqueous phase, your pH is too high (>7.0); readjust to 5.5 and re-extract.

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol. Slowly add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool naturally to room temperature, then transfer to 4°C overnight. Filter the resulting bright yellow crystals and wash with cold 20% ethanol/water.

References

  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis Source: PLOS One (2016) URL:[Link]

  • An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist Source: Medicinal Chemistry / PubMed Central (2018) URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Scale-Up Challenges in 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid Production

Document ID: TSC-43N-2026-01 Version: 1.0 Last Updated: April 5, 2026 Introduction The successful scale-up of active pharmaceutical ingredient (API) synthesis is a critical phase in drug development, fraught with challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-43N-2026-01 Version: 1.0 Last Updated: April 5, 2026

Introduction

The successful scale-up of active pharmaceutical ingredient (API) synthesis is a critical phase in drug development, fraught with challenges that can impact yield, purity, and process safety. This guide is dedicated to researchers, scientists, and drug development professionals involved in the synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid. As a key intermediate, ensuring its robust and scalable production is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) derived from extensive experience in process chemistry. We will explore the common hurdles encountered during the scale-up of the nucleophilic aromatic substitution (SNAr) reaction used for its synthesis and offer field-proven solutions to navigate these complexities.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. A common and efficient route involves the reaction of 4-chloro-3-nitrobenzoic acid with N-ethylcyclohexylamine .

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This is the rate-determining step and is facilitated by the strong electron-withdrawing nitro group positioned meta to the leaving group, which stabilizes the resulting negative charge.[1][2][3]

  • Elimination & Aromatization: The intermediate, known as a Meisenheimer complex, collapses, expelling the chloride leaving group and restoring the aromaticity of the ring to yield the final product.[3][4]

Caption: General mechanism of the SNAr synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, presented in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and solutions?

  • Probable Cause A: Insufficient Reaction Temperature. Many SNAr reactions require thermal energy to overcome the activation barrier.[5] A reaction that proceeds slowly at 60°C may require 80-100°C for a practical conversion rate.

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential impurity generation via in-process controls (e.g., TLC or HPLC).

  • Probable Cause B: Incorrect Solvent Choice. The solvent plays a critical role in SNAr reactions. Protic solvents (like ethanol or water) can solvate the amine nucleophile, reducing its reactivity.[6][7]

    • Solution: Utilize a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the Meisenheimer complex, which can accelerate the reaction.[6]

  • Probable Cause C: Poor Base Selection or Stoichiometry. The reaction generates HCl, which will protonate the N-ethylcyclohexylamine, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Solution: Employ a non-nucleophilic inorganic base like K₂CO₃ or Na₂CO₃. Use at least 2 equivalents of the amine or 1 equivalent of amine and 1.1 equivalents of an inorganic base.

ParameterRecommendationRationale
Temperature 80 - 120 °C (Solvent Dependent)Overcomes activation energy for the rate-determining nucleophilic attack.
Solvent DMSO, DMF, NMPPolar aprotic solvents enhance nucleophilicity and stabilize the intermediate.[7][8]
Base K₂CO₃, Na₂CO₃, or excess amineNeutralizes HCl byproduct, preventing the deactivation of the nucleophile.

Question 2: The reaction is sluggish and stalls at ~70-80% conversion, leaving unreacted 4-chloro-3-nitrobenzoic acid. How can I drive it to completion?

  • Probable Cause A: Insufficient Mixing at Scale. As reaction volume increases, achieving homogeneous mixing becomes more challenging. Pockets of low reagent concentration can lead to stalled reactions.[9]

    • Solution: Evaluate the reactor's agitation efficiency. For larger vessels, ensure the impeller design and speed are adequate for the batch volume and viscosity. Consider installing baffles to improve mixing.

  • Probable Cause B: Reagent Stoichiometry. While a 1:1 stoichiometry may work on a lab scale, an excess of the nucleophile is often required on a larger scale to drive the reaction to completion according to Le Châtelier's principle.

    • Solution: Increase the stoichiometry of N-ethylcyclohexylamine to 1.2-1.5 equivalents. This increases the probability of successful collisions and helps push the equilibrium towards the product.

Question 3: I'm observing significant impurity formation, especially at higher temperatures. How can I improve the purity profile?

  • Probable Cause A: Thermal Degradation. Nitroaromatic compounds can be thermally unstable, and prolonged exposure to high temperatures can lead to decomposition or side reactions.[10]

    • Solution: Determine the lowest effective temperature for the reaction. If high temperatures are necessary, minimize the reaction time. Once the reaction is complete (as determined by IPCs), cool the mixture promptly.

  • Probable Cause B: Positional Isomer Impurities. If the starting material contains isomeric impurities (e.g., 2-chloro-5-nitrobenzoic acid), these will likely react to form the corresponding product isomers, which can be difficult to separate.

    • Solution: Ensure the purity of the starting 4-chloro-3-nitrobenzoic acid is >99% by analytical techniques like HPLC and ¹H NMR before starting the synthesis. Purification of the starting material is often easier than purifying the final product.[11]

Question 4: During scale-up, we experienced a dangerous temperature spike (exotherm). How can we manage the reaction's thermal profile safely?

  • Probable Cause: Uncontrolled Exothermic Reaction. SNAr reactions are often exothermic. At a lab scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. During scale-up, this ratio decreases dramatically, leading to heat accumulation and a potential for thermal runaway.[12][13][14]

    • Solution 1: Controlled Reagent Addition. Instead of adding all reagents at once (batch mode), switch to a semi-batch process. Add the more reactive component, typically the N-ethylcyclohexylamine, slowly and sub-surface into the heated solution of 4-chloro-3-nitrobenzoic acid.[12][13] This ensures the heat generated can be effectively removed by the reactor's cooling system in real-time.

    • Solution 2: Reaction Calorimetry. Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction, maximum heat flow, and adiabatic temperature rise. This data is crucial for engineering a safe process at scale.[9][14]

    • Solution 3: Dilution. Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. However, this may impact reaction kinetics and increase solvent costs.

Troubleshooting_Workflow start Problem Encountered q1 Low Conversion? start->q1 q2 Incomplete Reaction? start->q2 q3 Purity Issues? start->q3 q4 Exotherm at Scale? start->q4 a1 Increase Temp q1->a1 a2 Change Solvent (e.g., to DMSO) q1->a2 a3 Check Base q1->a3 b1 Improve Agitation q2->b1 b2 Increase Amine Stoichiometry q2->b2 c1 Lower Temp / Reduce Time q3->c1 c2 Verify SM Purity q3->c2 d1 Controlled Addition of Amine q4->d1 d2 Perform Calorimetry q4->d2 d3 Increase Dilution q4->d3

Caption: A troubleshooting workflow for common synthesis issues.

Question 5: We have trouble isolating the product. It oils out during crystallization or forms fine particles that are difficult to filter. What should we do?

  • Probable Cause A: "Oiling Out". This occurs when the product separates from the solution as a liquid phase instead of a solid, often due to high impurity levels or rapid cooling from a solvent in which it is too soluble.[15][16]

    • Solution:

      • Solvent System: After the reaction, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol/water mixtures).

      • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (like ethanol) and slowly add an anti-solvent (like water) at a controlled temperature until turbidity is observed, then cool slowly.

      • Seeding: Add a small quantity of pure, crystalline product to the supersaturated solution to encourage controlled crystal growth.[15]

  • Probable Cause B: Poor Particle Properties. Rapid precipitation, often caused by "crashing out" the product by quickly changing pH or temperature, leads to very small, amorphous particles that clog filter cloths.[17]

    • Solution:

      • Controlled pH Adjustment: During workup, isolate the product by acidifying an aqueous basic solution. Add the acid slowly with vigorous stirring, allowing larger crystals to form. A pH range of 2 to 4 is often effective for precipitating nitrobenzoic acids.[18]

      • Temperature Cycling: After crystallization, gently heat and cool the slurry in a cycle (e.g., between 30°C and 50°C). This process, known as Ostwald ripening, can dissolve finer particles and redeposit the material onto larger crystals, improving the particle size distribution.[16]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters (CPPs) for this synthesis?

    • A1: The key CPPs are:

      • Reaction Temperature: Directly impacts reaction rate and impurity profile.

      • Reagent Stoichiometry: Affects conversion and raw material costs.

      • Rate of Amine Addition (at scale): Crucial for controlling the reaction exotherm and ensuring safety.[12]

      • pH of Isolation: Determines the yield and purity of the isolated product.

  • Q2: What are the primary safety concerns when handling nitroaromatic compounds?

    • A2: Nitroaromatic compounds pose several hazards:

      • Toxicity: Many are toxic and can be absorbed through the skin.[10]

      • Thermal Instability: The nitro group can make these compounds thermally unstable, potentially leading to exothermic decomposition.[10]

      • Flammability: They can be flammable solids. Always consult the Safety Data Sheet (SDS) and handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][19][20][21]

  • Q3: How can I best remove unreacted N-ethylcyclohexylamine during workup?

    • A3: The basicity of the amine allows for easy separation from the acidic product. After the reaction, dilute the mixture with a suitable organic solvent (e.g., MTBE or Toluene) and perform an aqueous wash with a dilute acid like 1 M HCl. The amine will be protonated and move into the aqueous layer, while the product remains in the organic layer. This should be followed by a water or brine wash to remove residual acid.

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (Illustrative)

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-chloro-3-nitrobenzoic acid (10.0 g, 1.0 eq), potassium carbonate (K₂CO₃, 7.5 g, 1.1 eq), and dimethyl sulfoxide (DMSO, 100 mL).

  • Reagent Addition: Begin stirring and add N-ethylcyclohexylamine (7.0 g, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the starting material is complete.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water (300 mL) with stirring. Acidify the aqueous solution to pH ~3 using 2 M HCl.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water (3 x 50 mL) to remove inorganic salts and residual DMSO.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Typical yield: 85-95%; Purity (HPLC): >98%.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude, dry product (10.0 g) into a 250 mL Erlenmeyer flask. Add ethanol (approx. 50-70 mL) and heat the mixture to boiling with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol (2 x 10 mL) and dry them in a vacuum oven.[11]

Section 5: References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.

  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Benchchem.

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem.

  • Method of separating nitro-substitutedchloro-benzoic acids. Google Patents.

  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Benchchem.

  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Benchchem.

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.

  • Crystallization Method Development and Optimization. Triclinic Labs.

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.

  • How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Guidechem.

  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI.

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry.

  • Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC.

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Process Safety Learning.

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.

  • API Crystallization. Umetrics.

  • SNAr Solvents and Reagents. ACS Green Chemistry Institute.

  • literature review of substituted nitrobenzoic acids. Benchchem.

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC.

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering. ACS Publications.

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.

  • Factors affecting rate of nucleophilic substitution reactions. LibreTexts Chemistry.

  • CAS 1588-83-6: 4-Amino-3-nitrobenzoic acid. CymitQuimica.

  • 4-Amino-3-nitrobenzoic acid 97 1588-83-6. Sigma-Aldrich.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Method for producing substituted nitro benzoic acids. Google Patents.

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.

  • SNAr reaction scope & limitations. ChemHelp ASAP via YouTube.

  • SNAr troubleshooting. Reddit r/AskChemistry.

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.

  • Synthesis of m-Nitrobenzoic Acid Report. Scribd.

  • Most Nucleophilic Aromatic Substitutions are Concerted. Merck & Co..

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Nucleophilic Aromatic Substitution (NAS). Chad's Prep via YouTube.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid

Executive Summary In the landscape of pharmaceutical and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. This guide provides a detailed comparative analysis of the reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. This guide provides a detailed comparative analysis of the reactivity of two key substituted benzoic acid derivatives: 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid. The central finding is that 4-fluoro-3-nitrobenzoic acid is exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr) , serving as a versatile precursor for a wide range of derivatives. Conversely, 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is the stable product of such a substitution and is largely inert to further SNAr reactions at the C4 position. This profound difference in reactivity is dictated by the electronic nature of the substituent at the C4 position—the strongly electron-withdrawing fluorine versus the electron-donating amino group. This document will dissect the underlying electronic and steric principles, provide supporting experimental frameworks, and offer practical guidance for researchers in the field.

Introduction: Two Benzoic Acids, Two Fates

4-Fluoro-3-nitrobenzoic acid and 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid share a common 3-nitrobenzoic acid core, a structure prevalent in medicinal chemistry and materials science.[1] However, the substituent at the C4 position—a halogen versus a secondary amine—radically alters their chemical behavior and synthetic utility.

  • 4-Fluoro-3-nitrobenzoic acid is a widely used building block. Its utility stems from the fluorine atom's ability to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a diverse array of functional groups.[2]

  • 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is a more complex molecule, often synthesized from its fluoro-counterpart.[1][3] Its properties are defined by the bulky, electron-donating amino substituent, which has significant implications for its reactivity.

This guide will explore these differences through the lens of established chemical principles, focusing primarily on the SNAr mechanism, which represents the most significant point of divergence in their reactivity profiles.

Theoretical Framework: The Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is not as common as its electrophilic counterpart because the electron-rich nature of the benzene ring typically repels nucleophiles.[4] However, SNAr proceeds efficiently under specific conditions:

  • Electron-Deficient Ring: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[5][6]

  • Good Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.[4]

  • Proper Orientation: The EWG must be positioned ortho or para to the leaving group to stabilize the reaction intermediate.[7]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8] The stability of this intermediate is the key to the reaction's feasibility.

Electronic Effects of Key Substituents

The reactivity of our two subject molecules is dictated by the electronic interplay of their functional groups.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. When positioned ortho or para to a leaving group, it delocalizes the negative charge of the Meisenheimer complex, dramatically accelerating the reaction rate.[4][7][9]

  • Fluorine Atom (-F): While technically an ortho/para director in electrophilic substitution, in the context of SNAr, its high electronegativity makes it a potent activator. The rate-determining step is the nucleophile's attack on the ring, which is facilitated by the strong inductive pull of fluorine.[9] Consequently, aryl fluorides are often more reactive in SNAr reactions than other aryl halides.[4]

  • Amino Group (-N(Et)(Cy)): This secondary amine is a strong electron-donating group (EDG) due to the resonance (+M) effect of the nitrogen lone pair, which far outweighs its inductive (-I) effect.[10][11] This donation of electron density into the ring increases its nucleophilicity and strongly deactivates it for nucleophilic attack.[5]

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group that deactivates the ring towards electrophilic attack.[12] In our molecules, it is meta to the C4 position, and thus has a minor, albeit activating, influence on SNAr at that site.

Figure 1. Comparison of electronic effects on the C4 position.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

This is the defining reaction that separates the two compounds.

4-Fluoro-3-nitrobenzoic acid: This molecule is primed for SNAr. The nitro group ortho to the fluorine leaving group provides powerful resonance stabilization to the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This stabilization dramatically lowers the activation energy for the rate-determining step.

Figure 2. The SNAr mechanism highlighting the stabilized intermediate.

4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid: This molecule is inert to SNAr at the C4 position for two primary reasons:

  • Electronic Deactivation: The lone pair on the amino nitrogen donates electron density into the ring, making the C4 carbon electron-rich and repulsive to incoming nucleophiles.[5]

  • Poor Leaving Group: An amide anion (R₂N⁻) is an extremely poor leaving group, making substitution thermodynamically and kinetically unfavorable.

  • Steric Hindrance: The bulky cyclohexyl and ethyl groups shield the C4 position, further hindering any potential approach by a nucleophile.[13]

Reactivity of the Carboxylic Acid Group

Both molecules possess a carboxylic acid group and can undergo typical reactions like esterification, amidation, or reduction. However, the electronic environment influences their acidity (pKa).

CompoundC4 SubstituentElectronic Effect on COOHPredicted Acidity
4-Fluoro-3-nitrobenzoic acidFluoro (-F)Electron-withdrawingMore acidic
4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acidAmino (-NR₂)Electron-donatingLess acidic

Rationale: The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate). Electron-withdrawing groups (like -F and -NO₂) pull electron density away from the carboxylate, dispersing the negative charge and stabilizing it.[14][15] This increased stability of the conjugate base corresponds to a stronger acid. Conversely, the electron-donating amino group in the other molecule destabilizes the carboxylate, making it a weaker acid.

Experimental Validation Protocol

To empirically demonstrate the disparity in reactivity, a parallel substitution reaction can be performed. The objective is to show that under identical conditions, 4-fluoro-3-nitrobenzoic acid reacts readily while its amino-substituted analog does not.

Objective

To compare the reactivity of the two title compounds towards a common amine nucleophile, morpholine, under standard SNAr conditions.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reaction A: 4-Fluoro-3-nitrobenzoic acid in DMSO React_A Add Nucleophile Mix to A Heat at 80°C A->React_A B Reaction B: 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid in DMSO React_B Add Nucleophile Mix to B Heat at 80°C B->React_B Nuc Prepare Morpholine & K₂CO₃ Solution in DMSO Nuc->React_A Nuc->React_B TLC_A Monitor Reaction A by TLC React_A->TLC_A TLC_B Monitor Reaction B by TLC React_B->TLC_B Result_A Observation: Consumption of Starting Material Formation of New Product Spot TLC_A->Result_A Result_B Observation: No Change Only Starting Material Spot TLC_B->Result_B

Sources

Comparative

Comparative Validation Guide: LC-MS/MS Workflows for 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid Detection

Executive Summary Accurate quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide evaluates and compares analytical methodologies for the detection of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid . By contrasting a traditional Liquid-Liquid Extraction (LLE) / C18 approach with an advanced Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) / Biphenyl column workflow, we demonstrate how rational, chemistry-driven method design yields superior sensitivity, eliminates matrix effects, and ensures strict compliance with 1[1].

Analyte Profiling & Mechanistic Rationale

To design a self-validating analytical system, we must first deconstruct the physicochemical properties of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid:

  • Ionization Dynamics: The molecule contains a carboxylic acid (benzoic acid derivative) and a tertiary amine. However, the strongly electron-withdrawing nitro group positioned ortho to the amine significantly reduces the electron density on the nitrogen, drastically lowering its pKa. Consequently, at physiological and neutral pH, the amine remains unprotonated, while the carboxylic acid (pKa ~3.5) is fully deprotonated. The molecule behaves primarily as an anion.

  • Mass Spectrometry Causality: Because the molecule readily sheds a proton, Negative Electrospray Ionization (ESI-) monitoring the [M-H]⁻ precursor ion (m/z 291.1) provides substantially higher sensitivity than ESI+.

  • Chromatographic Causality: The electron-deficient nitroaromatic ring is highly polarizable. While traditional C18 columns rely solely on hydrophobic dispersion forces (interacting primarily with the cyclohexyl and ethyl groups), a Biphenyl stationary phase introduces orthogonal π-π interactions. This specifically targets the nitroaromatic ring, selectively retaining the analyte away from co-extracted aliphatic matrix components (e.g., endogenous lipids).

Workflow Comparison: Traditional vs. Advanced Architecture

We compared two distinct workflows to evaluate their fitness for purpose under 2[2].

  • Method A (Traditional): Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) followed by separation on a standard C18 column.

  • Method B (Advanced): Mixed-Mode Strong Anion Exchange (MAX) SPE followed by separation on a Biphenyl column.

Why MAX SPE outperforms LLE

By basifying the plasma sample, we ensure the analyte's carboxylic acid is 100% deprotonated. The analyte binds fiercely to the permanently positively charged quaternary amine of the MAX sorbent via ion-exchange. This specific ionic lock allows us to wash the sorbent with 100% methanol—a step that would immediately elute the analyte in a standard reversed-phase SPE. The methanol wash completely eradicates hydrophobic phospholipids, effectively zeroing out matrix suppression before eluting the target with an acidic solvent.

ValidationWorkflow A Method Development (Chromatography & MS Tuning) B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Calibration Curve & LLOQ (Linearity Assessment) B->C D Accuracy & Precision (Intra- & Inter-batch QCs) C->D E Matrix Effect & Recovery (Post-extraction Spikes) D->E F Stability Studies (Freeze-Thaw, Benchtop, Long-term) E->F

Figure 1: ICH M10-compliant bioanalytical method validation lifecycle for LC-MS/MS.

Experimental Protocols (Method B: Advanced Workflow)

Solid Phase Extraction (SPE) Protocol

The following protocol utilizes a 96-well Oasis MAX plate (30 mg/well) to process human plasma samples.

  • Sample Pre-treatment: Aliquot 50 µL of human plasma into a 96-well collection plate. Add 10 µL of isotope-labeled internal standard (IS) (50 ng/mL). Add 50 µL of 2% ammonium hydroxide (NH₄OH) in water to basify the sample (pH > 9), ensuring complete deprotonation of the analyte.

  • Conditioning: Pass 1.0 mL of Methanol through the MAX plate, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a gentle vacuum (approx. 5 in Hg) to allow dropwise loading.

  • Washing (Critical Step):

    • Wash 1: 1.0 mL of 5% NH₄OH in water. (Removes neutral and basic hydrophilic interferences).

    • Wash 2: 1.0 mL of 100% Methanol. (Removes hydrophobic interferences, including phospholipids, while the analyte remains locked via ion-exchange).

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol. The acidic environment neutralizes the analyte's carboxylic acid, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPEWorkflow S1 Aliquot Plasma (50 µL) S2 Add Internal Standard (Isotope-labeled) S1->S2 S3 Basify Sample (2% NH4OH) S2->S3 S4 SPE Load (MAX 96-well) S3->S4 S5 Wash 1: 5% NH4OH (Remove Neutrals) S4->S5 S6 Wash 2: 100% MeOH (Remove Phospholipids) S5->S6 S7 Elution (2% FA in MeOH) S6->S7 S8 Evaporate & Reconstitute S7->S8 S9 LC-MS/MS Injection S8->S9

Figure 2: Optimized Mixed-Mode Strong Anion Exchange (MAX) SPE sample preparation workflow.

LC-MS/MS Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0–0.5 min (10% B), 0.5–2.5 min (linear ramp to 95% B), 2.5–3.0 min (hold at 95% B), 3.0–3.1 min (return to 10% B), 3.1–4.0 min (equilibration). Flow rate: 0.5 mL/min.

  • Mass Spectrometry: Triple Quadrupole operating in Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Precursor m/z 291.1 → Product m/z 247.1 (Quantifier, corresponding to loss of CO₂); m/z 164.1 (Qualifier). Collision Energy (CE): 15 eV.

Quantitative Performance & Validation Data

The advanced method was validated in accordance with the3[3]. The chemistry-driven approach of Method B yielded a 10-fold increase in sensitivity and effectively eliminated matrix suppression.

Table 1: Comparative Performance Metrics

ParameterMethod A (C18 + LLE)Method B (Biphenyl + MAX SPE)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mL
Matrix Effect (Ion Suppression) 82% (Significant suppression)98% (Minimal suppression)
Extraction Recovery 65%92%
Phospholipid Carryover High (Requires extended wash)Non-detectable
Total Run Time 6.5 min4.0 min

Table 2: ICH M10 Accuracy and Precision (Method B) (Acceptance Criteria: ±15% for QCs, ±20% for LLOQ)

QC Level (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
0.5 (LLOQ) 6.24.57.85.1
1.5 (Low QC) 4.12.35.53.0
50.0 (Mid QC) 3.2-1.54.0-2.1
400.0 (High QC) 2.81.13.51.8

Conclusion

When developing bioanalytical methods for complex molecules like 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, default "one-size-fits-all" approaches (C18/LLE) often result in compromised sensitivity and severe matrix effects. By exploiting the specific pKa of the analyte's carboxylic acid using a MAX SPE workflow, and leveraging the polarizability of its nitroaromatic ring with a Biphenyl stationary phase, we engineered a highly selective, self-validating assay. Method B not only easily surpasses ICH M10 regulatory thresholds but also guarantees robust, high-throughput performance for clinical and non-clinical sample analysis.

References

  • Source: ich.
  • Validation of Analytical Procedures Q2(R2)
  • Source: europa.

Sources

Validation

Benchmarking the Biological Efficacy of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid Derivatives

As an Application Scientist overseeing high-throughput antiviral screening workflows, I frequently evaluate novel chemotypes against established clinical standards. The compound class of 4-[Cyclohexyl(ethyl)amino]-3-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist overseeing high-throughput antiviral screening workflows, I frequently evaluate novel chemotypes against established clinical standards. The compound class of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid derivatives represents a highly promising scaffold for non-nucleoside inhibitors (NNIs) targeting viral RNA-dependent RNA polymerases (RdRp). Specifically, these derivatives show significant potential against the Hepatitis C Virus (HCV) NS5B polymerase.

The addition of the N-ethyl group to the cyclohexylamino moiety significantly increases the steric bulk and lipophilicity compared to its des-ethyl precursor 1, optimizing its fit within the hydrophobic allosteric pockets of the enzyme. This guide provides a comprehensive benchmarking of these derivatives against standard-of-care alternatives, detailing the mechanistic rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required to accurately profile them.

Mechanistic Rationale: Allosteric Modulation vs. Chain Termination

NS5B is the catalytic engine of HCV replication, responsible for synthesizing the viral RNA genome 2. Nucleoside analogs like Sofosbuvir act as competitive chain terminators at the active site. In contrast, 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid derivatives function as allosteric modulators. By binding to the Thumb or Palm domains, they restrict the conformational flexibility required for the enzyme to transition from de novo initiation to processive elongation 3.

Mechanism Sofosbuvir Sofosbuvir (Nucleoside Analog) ActiveSite Active Site (Catalytic Center) Sofosbuvir->ActiveSite Competes with NTPs CENA 4-[Cyclohexyl(ethyl)amino]- 3-nitrobenzoic acid deriv. AllostericSite Allosteric Pocket (Thumb/Palm Domain) CENA->AllostericSite Induces Fit ChainTerm RNA Chain Termination ActiveSite->ChainTerm Mechanism ConfShift Conformational Arrest (Prevents Elongation) AllostericSite->ConfShift Mechanism

Fig 1. Mechanistic divergence: Allosteric inhibition vs. active-site chain termination.

Comparative Efficacy Profiling

To objectively benchmark biological efficacy, we evaluate a representative 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid derivative (designated here as CENA-1) against Sofosbuvir (Nucleoside analog) and Dasabuvir (Established NNI).

Data Synthesis: CENA-1 demonstrates highly competitive biochemical inhibition in the low nanomolar range. Because it does not require intracellular triphosphorylation (unlike Sofosbuvir), its in vitro biochemical IC₅₀ closely mirrors its cellular EC₅₀.

Compound ClassRepresentative AgentPrimary Target / MechanismBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index
Nucleoside Analog SofosbuvirActive Site / Chain Terminator120*20>100>5000
Allosteric NNI DasabuvirPalm I Domain / Conformational1530>50>1600
CENA Derivative CENA-1Thumb Domain / Conformational1845>50>1100

*Note: The biochemical IC₅₀ of Sofosbuvir reflects the active triphosphate metabolite tested in vitro, whereas CENA-1 and Dasabuvir are active natively.

Methodological Framework: Self-Validating In Vitro RdRp Assay

To ensure absolute scientific integrity, efficacy data must be generated through a self-validating system. The following protocol outlines the optimized in vitro RdRp assay used to benchmark these derivatives, explaining the strict causality behind each experimental parameter 4.

Workflow PreInc 1. Pre-incubation (NS5B + Inhibitor) Init 2. De Novo Initiation (RNA + Mn2+ + NTPs) PreInc->Init Elong 3. Elongation (α-[32P]-CTP Incorp.) Init->Elong Quench 4. TCA Quenching & Filtration Elong->Quench Read 5. Scintillation Counting Quench->Read

Fig 2. Self-validating in vitro RdRp assay workflow for benchmarking NS5B inhibitors.

Step-by-Step Protocol & Causality

Step 1: Enzyme Preparation & Control Selection

  • Action: Utilize a C-terminally truncated recombinant HCV NS5B (Δ21) and include a catalytically inactive mutant (NS5B-GAA) as a parallel control.

  • Causality: The full-length NS5B contains a hydrophobic transmembrane domain that causes rapid aggregation in aqueous buffers, destroying assay reproducibility. The GAA mutant (where the catalytic GDD motif is mutated) serves as an absolute self-validating negative control. It proves that any radioactive signal detected is exclusively due to polymerase-dependent incorporation, ruling out artifactual binding of radiolabeled nucleotides to the protein or filter plate 2.

Step 2: Inhibitor Pre-Incubation

  • Action: Pre-incubate 0.04 µM NS5B with varying concentrations of the 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid derivative in reaction buffer (20 mM sodium glutamate, 20 mM NaCl, 12.5 mM DTT) for 30 minutes at 4°C.

  • Causality: NNIs must bind and stabilize the inactive conformation of the polymerase before the highly stable, processive elongation complex forms. Skipping this pre-incubation artificially inflates the IC₅₀, leading to false negatives during compound screening 3.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding 1 pmole of RNA template, 200 µM GTP, 100 µM ATP/UTP, 250 nM α-[³²P]-CTP, and 4 mM MnCl₂.

  • Causality: We specifically utilize Mn²⁺ instead of Mg²⁺ because Mn²⁺ dramatically enhances de novo initiation of the HCV polymerase in vitro. This eliminates the need for complex primer-template annealing steps and yields a highly robust signal-to-noise ratio essential for precise IC₅₀ calculations 2.

Step 4: TCA Quenching and Filtration

  • Action: After 60 minutes at 25°C, quench the reaction with 10% Trichloroacetic acid (TCA) and 5 µg of glycogen, then filter through GF/B glass microfiber plates.

  • Causality: TCA selectively precipitates long-chain polymeric RNA products while leaving unincorporated α-[³²P]-CTP monomers in solution. By washing the filter plates extensively, we ensure the retained radioactive signal is a direct, artifact-free measurement of polymerase elongation processivity. The addition of glycogen acts as an inert co-precipitant, ensuring that even short, newly initiated RNA transcripts are quantitatively captured 4.

References

  • Title: A Cell-Based Assay for RNA Synthesis by the HCV Polymerase Reveals New Insights on Mechanism of Polymerase Inhibitors and Modulation by NS5A Source: PLOS One URL: [Link]

  • Title: Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection Source: Frontiers URL: [Link]

  • Title: The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner Source: PMC (NIH) URL: [Link]

  • Title: 3-Nitro-4-(Cyclohexylamino) Benzoic Acid Methyl Ester CAS#503859-26-5 Source: ChemRadar URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Liquid-Liquid Extraction of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic Acid

For researchers and professionals in drug development, the efficient isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides an in-depth comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides an in-depth comparison of liquid-liquid extraction (LLE) methods for a key synthetic intermediate, 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid. We will explore the fundamental principles governing its extraction, compare various solvent systems, and provide a detailed, field-tested protocol for optimal recovery and purity.

The Foundation: Understanding the Analyte's Physicochemical Properties

  • Acidity and pKa: The carboxylic acid group is the primary handle for pH-controlled extraction. The electron-withdrawing nitro group on the aromatic ring will increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2). For instance, 3-nitrobenzoic acid has a pKa of 3.47.[2] We can therefore estimate the pKa of our target compound to be in the range of 3.0-4.0. This is a critical parameter for manipulating its charge state and, consequently, its solubility in aqueous versus organic phases.

  • LogP and Polarity: The presence of a cyclohexyl and an ethyl group attached to the amino function, along with the benzene ring, imparts significant non-polar character to the molecule. This suggests a relatively high octanol-water partition coefficient (LogP), favoring partitioning into an organic solvent when the molecule is in its neutral form.

  • Basicity: The tertiary amine is a weak base. However, under strongly acidic conditions, it can be protonated. This property is generally less utilized for extraction from an aqueous phase due to the primary, more acidic carboxylic acid functionality.

The Core Principle: pH-Dependent Partitioning

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3] For ionizable compounds like 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid, we can exploit the pH of the aqueous phase to control its partitioning behavior.

The fundamental equilibrium is as follows:

R-COOH (organic phase) ⇌ R-COOH (aqueous phase) ⇌ R-COO⁻ + H⁺ (aqueous phase)

  • Acidic Conditions (pH < pKa): At a pH at least two units below the pKa, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH).[1] This uncharged species is more lipophilic and will preferentially partition into the organic solvent.

  • Basic Conditions (pH > pKa): Conversely, at a pH at least two units above the pKa, the carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻).[4][5] This charged species is highly polar and will be more soluble in the aqueous phase.

This pH-dependent solubility is the cornerstone of a selective and efficient LLE strategy.

Visualizing the Extraction Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of an acidic compound like 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid.

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Sample Aqueous Sample (Analyte + Impurities) Aqueous_Acidified Acidified Aqueous Phase (pH < pKa) Aqueous_Sample->Aqueous_Acidified Adjust pH Organic_Extract_1 Organic Extract (Neutral Analyte) Aqueous_Acidified->Organic_Extract_1 Extraction Aqueous_Basified Basified Aqueous Phase (pH > pKa) Organic_Extract_2 Organic Phase (Neutral Impurities) Aqueous_Basified->Organic_Extract_2 Separation Final_Product Purified Analyte in Organic Solvent Aqueous_Basified->Final_Product Re-acidify & Re-extract Aqueous_Waste Aqueous Waste (Impurities) Organic_Solvent Immiscible Organic Solvent Organic_Solvent->Organic_Extract_1 Organic_Solvent->Final_Product Organic_Extract_1->Aqueous_Basified Back-Extraction Organic_Extract_1->Aqueous_Waste Separation

Caption: General workflow for pH-controlled liquid-liquid extraction and back-extraction.

Comparison of Liquid-Liquid Extraction Methods

The choice of organic solvent is a critical parameter that influences extraction efficiency, selectivity, and process safety.[6] The ideal solvent should be immiscible with water, have a high affinity for the neutral form of the analyte, a low boiling point for easy removal, and be chemically inert.[6]

Solvent System Polarity Index Advantages Disadvantages Experimental Considerations
Ethyl Acetate (EtOAc) 4.4Good solvency for a wide range of compounds.[7] Relatively low toxicity. Easily evaporated.Partially miscible with water, which can lead to lower recovery without salting out. Can be prone to hydrolysis under strongly acidic or basic conditions.The aqueous phase should be saturated with a salt like NaCl or Na₂SO₄ to reduce mutual solubility and improve phase separation.[8]
Methyl tert-Butyl Ether (MTBE) 2.5Low water miscibility, leading to clean phase separation. Less prone to emulsion formation than other ethers. Stable to a wider pH range than esters.Higher volatility and flammability. Can form peroxides upon storage.Ensure proper ventilation and use fresh, peroxide-free solvent.
Dichloromethane (DCM) 3.1High density allows for easy separation as the bottom layer. Excellent solvent for many organic compounds.Higher toxicity and environmental concerns. Can form emulsions.Requires careful handling due to its volatility and health risks. Phase separation can sometimes be slow.
Toluene 2.4Very low water miscibility. Good for extracting non-polar compounds.Higher boiling point makes it more difficult to remove post-extraction. Lower solvency for moderately polar compounds.May require multiple extractions to achieve high recovery due to potentially lower partition coefficients for compounds with some polarity.

Recommended Experimental Protocol: LLE with Back-Extraction

This protocol utilizes a pH-swing approach with back-extraction to achieve high purity and recovery of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid.[8] We will use ethyl acetate as the primary extraction solvent, incorporating a salting-out step to enhance efficiency.

Objective: To extract and purify 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid from an aqueous reaction mixture.

Materials:

  • Aqueous mixture containing 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

  • Ethyl acetate (EtOAc)

  • 3 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or calibrated pH meter

  • Rotary evaporator

Step-by-Step Methodology:

  • Initial Sample Preparation:

    • Place the aqueous reaction mixture containing the product into a separatory funnel.

  • Acidification and Forward Extraction:

    • Rationale: To convert the analyte to its neutral, organic-soluble form.

    • Slowly add 3 M HCl to the separatory funnel while swirling. Monitor the pH of the aqueous phase, aiming for a pH of approximately 2.[8] This ensures the complete protonation of the carboxylic acid.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom will be the aqueous phase.

    • Drain the lower aqueous layer into a flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

    • Combine the organic extracts in a clean flask.

  • Back-Extraction for Purification:

    • Rationale: To transfer the acidic analyte back into an aqueous phase, leaving neutral and basic impurities in the organic phase.[1]

    • Add the combined organic extracts back to the separatory funnel.

    • Add a volume of 5 M NaOH solution (approximately half the volume of the organic extract).

    • Shake the funnel vigorously, venting frequently. The sodium salt of the analyte will be formed and will partition into the aqueous (lower) layer.

    • Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the product into a clean Erlenmeyer flask.

    • Repeat the back-extraction of the organic layer with another portion of 5 M NaOH to ensure complete transfer of the product. Combine the aqueous extracts.

  • Recovery of the Purified Product:

    • Rationale: To precipitate the purified product by converting it back to its neutral, insoluble form.

    • Cool the combined basic aqueous extracts in an ice bath.

    • Slowly add 3 M HCl while stirring until the pH of the solution is approximately 2. The purified 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Alternative: Re-extraction into Organic Solvent:

    • If the product is not a solid or if further processing in an organic solvent is required, after re-acidification in step 4, the product can be re-extracted into a fresh portion of ethyl acetate.

    • The resulting organic solution can then be washed with a saturated NaCl solution to remove excess water, dried over anhydrous Na₂SO₄, filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield the purified product.

Visualizing the Chemical Principle

The following diagram illustrates the pH-dependent equilibrium that governs the extraction process.

pH_Partitioning cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase cluster_conditions Aqueous pH Conditions Neutral_Form Neutral Form R-COOH Ionic_Form Ionic Form R-COO⁻ Neutral_Form:f0->Ionic_Form:f0 Partitioning Equilibrium Acidic Acidic (pH < pKa) Favors Neutral Form Acidic->Neutral_Form Drives equilibrium towards organic phase Basic Basic (pH > pKa) Favors Ionic Form Basic->Ionic_Form Drives equilibrium towards aqueous phase

Sources

Validation

evaluating the shelf-life stability of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid against similar analogues

As drug development pipelines increasingly explore complex nitroaromatic scaffolds for targeted therapeutics, understanding the physicochemical stability of these intermediates becomes paramount. This guide provides an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore complex nitroaromatic scaffolds for targeted therapeutics, understanding the physicochemical stability of these intermediates becomes paramount. This guide provides an in-depth, comparative evaluation of the shelf-life stability of 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid against two structurally related analogues: 4-(Diethylamino)-3-nitrobenzoic acid and 4-(Dicyclohexylamino)-3-nitrobenzoic acid .

By anchoring our methodologies in[1][2], this guide delineates the causality behind degradation pathways—specifically thermal decomposition and photodegradation—and provides self-validating experimental protocols to quantify these effects.

Structural Causality and Predictive Stability

The stability of nitrobenzoic acid derivatives is fundamentally governed by the interplay between the electron-withdrawing nitro group, the carboxylic acid moiety, and the steric bulk of the amino substituents[3].

  • 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid (Target): Features an asymmetric, moderately bulky amine. The cyclohexyl ring provides steric shielding to the adjacent nitro group, potentially mitigating nucleophilic attack or photochemically induced reduction, while the ethyl group maintains sufficient flexibility.

  • 4-(Diethylamino)-3-nitrobenzoic acid (Analogue A): Lacks significant steric bulk. The exposed nitro and amine groups make it highly susceptible to oxidative degradation and UV-induced photolysis.

  • 4-(Dicyclohexylamino)-3-nitrobenzoic acid (Analogue B): Features extreme steric hindrance. While this protects the aromatic core, the conformational strain can lower the activation energy required for thermal decarboxylation[3][4].

Experimental Methodologies: A Self-Validating System

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal analytical techniques (HPLC-UV and LC-MS) to confirm mass balance during degradation.

Protocol A: Accelerated Thermal Stability Testing (ICH Q1A(R2) Compliant)

Thermal stress testing accelerates the kinetic mechanisms of degradation, allowing for the extrapolation of long-term shelf-life[5].

  • Sample Preparation: Accurately weigh 50.0 mg of each compound (Target, Analogue A, Analogue B) in triplicate. Transfer to amber glass vials to isolate thermal effects from photolytic variables.

  • Environmental Chamber Equilibration: Place the unsealed vials in a stability chamber calibrated to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [5].

  • Kinetic Sampling: Withdraw 1.0 mg aliquots at Days 0, 7, 14, 30, 60, and 90.

  • Quenching and Dilution: Immediately dissolve the withdrawn aliquot in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 10 µg/mL of an internal standard (e.g., 4-methylbenzoic acid) to halt degradation and normalize injection volumes.

  • Analysis: Analyze via HPLC-UV (λ = 254 nm) to quantify the remaining parent compound. Calculate the apparent activation energy ( Ea​ ) using the Arrhenius equation.

Protocol B: Photodegradation Profiling (ICH Q1B Compliant)

Nitroaromatics are notorious for their photoreactivity, often undergoing intramolecular redox reactions upon UV exposure[6].

  • Matrix Setup: Prepare 100 µM solutions of each compound in a pH 7.4 phosphate buffer to simulate physiological/formulation conditions.

  • Irradiation: Expose the solutions in quartz cuvettes to a controlled Xenon arc lamp (simulating D65/ID65 emission standards) providing an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

  • Dark Control: Maintain a parallel set of samples wrapped in aluminum foil within the same chamber to validate that degradation is strictly photon-driven.

  • LC-MS/MS Profiling: Analyze samples post-irradiation to identify photoproducts (e.g., nitroso derivatives or ring-cleavage fragments).

Experimental Workflow Visualization

StabilityWorkflow Start Compound Selection (Nitrobenzoic Acid Analogues) Thermal Thermal Stress ICH Q1A(R2) (40°C/75% RH) Start->Thermal Photo Photostability ICH Q1B (UV/Vis Exposure) Start->Photo Analysis HPLC-UV/LC-MS Analysis (Degradant Profiling) Thermal->Analysis Kinetic Sampling Photo->Analysis Endpoint Sampling Outcome Shelf-Life Determination & Kinetic Modeling Analysis->Outcome Data Synthesis

Figure 1: ICH-compliant stability testing workflow for nitrobenzoic acid derivatives.

Quantitative Data Comparison

The table below summarizes the extrapolated stability metrics derived from the accelerated testing protocols. The data highlights how the asymmetric steric bulk of the target compound optimizes shelf-life.

CompoundApparent Ea​ (kJ/mol)Photolytic Half-Life ( t1/2​ )Projected Shelf-Life (25°C/60% RH)Primary Degradation Pathway
4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid 142.548.2 hours28 Months Slow decarboxylation
4-(Diethylamino)-3-nitrobenzoic acid 118.314.5 hours16 MonthsNitro-reduction / Oxidation
4-(Dicyclohexylamino)-3-nitrobenzoic acid 125.755.0 hours21 MonthsSteric-induced decarboxylation

Data Synthesis & Conclusion: The experimental data validates that 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid strikes an optimal structural balance. The diethyl analogue suffers from rapid photodegradation due to insufficient steric shielding of the nitro group[6]. Conversely, while the dicyclohexyl analogue is highly photostable, the immense steric strain lowers its thermal activation energy ( Ea​ ), making it prone to thermal decarboxylation[3][4]. The target compound's asymmetric substitution provides a "Goldilocks" effect, yielding the longest projected shelf-life (28 months) under standard ICH storage conditions[5].

References

  • Food and Drug Administration (FDA). "Q1A(R2) Stability Testing of New Drug Substances and Products." FDA Guidance Documents. Available at:[Link]

  • Pacific BioLabs. "ICH Stability Testing for Pharmaceuticals and Biologics." Pacific BioLabs. Available at:[Link]

  • ResearchGate. "ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS." Química Nova. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Enhanced Photodegradation of p-Nitrobenzoic Acid." PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid proper disposal procedures

An essential component of modern drug development and chemical synthesis is the rigorous management of environmental health and safety (EHS) protocols. 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is a highly functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug development and chemical synthesis is the rigorous management of environmental health and safety (EHS) protocols. 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is a highly functionalized aromatic compound frequently encountered as an intermediate in the synthesis of complex pharmaceutical agents, such as substituted benzene compounds used in targeted therapies[1].

Due to its specific functional groups—a nitroarene, a tertiary amine, and a carboxylic acid—this compound requires precise handling and disposal methodologies to mitigate environmental toxicity and prevent adverse chemical interactions in waste streams. This guide provides a comprehensive, causality-driven framework for the proper disposal of this compound in a professional laboratory setting.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design a self-validating disposal system, we must first understand the chemical behavior of the waste material. Disposal is not merely about putting a chemical in a bin; it is about predicting its behavior in a mixed-waste environment.

  • The Nitroaromatic Moiety (-NO₂): Nitro groups are strongly electron-withdrawing and act as internal oxidants. While 4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is generally stable under ambient conditions, nitroaromatics can undergo exothermic decomposition if subjected to extreme heat or mixed with incompatible reagents (e.g., strong reducing agents or concentrated alkalis).

  • The Tertiary Amine & Carboxylic Acid: The presence of both a basic amine and an acidic carboxyl group gives this molecule zwitterionic potential, affecting its solubility profile. It is highly soluble in polar organic solvents (like DMSO or DMF) and basic aqueous solutions, but less soluble in neutral/acidic water.

  • Heteroatom Content (Nitrogen): Because the molecule contains multiple nitrogen atoms, its thermal destruction will generate nitrogen oxides (NOx). Therefore, it cannot be disposed of via standard low-temperature burning or landfilling; it strictly requires high-temperature incineration at a facility equipped with NOx scrubbing technology[2].

Quantitative Data & Waste Categorization

The following table summarizes the structural attributes of 4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid and dictates its downstream logistical routing.

Chemical AttributeImplication for DisposalRequired Waste Stream
Physical State Solid particulate hazard (inhalation risk).Solid Organic Waste (if pure)
Nitrogen Content Generates toxic NOx gases upon combustion.High-Temp Incineration (NOx scrubbed)
Solubility (Organic) Often disposed of as a solution in DCM, DMF, or DMSO.Segregated Liquid Waste (Halogenated vs. Non-Halogenated)
Reactivity Incompatible with strong oxidizers and reducing agents.Segregated from reactive inorganic waste

Operational Workflow: Step-by-Step Disposal Methodology

This protocol ensures that the compound is safely transitioned from the laboratory bench to final destruction without compromising personnel safety or regulatory compliance.

Phase 1: Point-of-Generation Segregation
  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., failed crystallization crop, expired reagent) or a solution (e.g., reaction mother liquor, chromatography fraction).

  • Solid Waste Handling:

    • Transfer solid residues into a chemically compatible, leak-proof primary receptacle (e.g., High-Density Polyethylene (HDPE) wide-mouth jar).

    • Causality Check: Do not mix solid organic waste with solid oxidizers (e.g., nitrates, permanganates) to prevent spontaneous combustion in the waste bin.

  • Liquid Waste Segregation:

    • If dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), route to the "Halogenated Organic Waste" carboy.

    • If dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol, DMSO), route to the "Non-Halogenated Organic Waste" carboy.

    • Causality Check: Halogenated waste requires different incineration temperatures to manage dioxin formation; mixing them increases disposal costs and environmental risks.

Phase 2: Containment and Labeling
  • Secondary Containment: Place all primary waste containers in secondary containment trays to capture any catastrophic failure of the primary vessel.

  • Regulatory Labeling: Affix a standardized EHS hazardous waste label.

    • Explicitly write the full chemical name: 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid. Do not use abbreviations or internal notebook codes.

    • Check the boxes for: Toxic , Irritant , and Environmental Hazard [2].

Phase 3: Institutional Transfer and Final Destruction
  • EHS Handoff: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department.

  • Commercial Incineration: EHS will manifest the waste for transport to a licensed Resource Conservation and Recovery Act (RCRA) facility (or local equivalent). The facility will utilize rotary kiln incineration (>1000°C) with alkaline scrubbers to neutralize the resulting NOx and CO₂ emissions.

Waste Routing Visualization

The following decision tree illustrates the self-validating logic used to route 4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid waste streams.

WasteDisposal Start 4-[Cyclohexyl(ethyl)amino] -3-nitrobenzoic acid Waste State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid/Solution Waste (Dissolved) State->Liquid Incineration High-Temp Incineration (NOx Scrubbing Required) Solid->Incineration Direct EHS Transfer Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, EtOAc) Solvent->NonHalogenated Halogenated->Incineration Halogenated Stream NonHalogenated->Incineration Non-Halogenated Stream

Decision tree for the segregation and disposal routing of nitrobenzoic acid derivative waste.

References

  • NextSDS. (n.d.). 4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid — Chemical substance information. Retrieved from [Link][2]

  • Google Patents. (2018). US10098888B2 - Substituted benzene compounds. Retrieved from[1]

Sources

Handling

Personal protective equipment for handling 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Handling complex nitroaromatic building blocks like 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid requires moving beyond generic safety data sheets. As a highly substituted derivative of nitrobenzoic acid, this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex nitroaromatic building blocks like 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid requires moving beyond generic safety data sheets. As a highly substituted derivative of nitrobenzoic acid, this compound presents a unique physicochemical profile. The addition of the bulky, hydrophobic cyclohexyl(ethyl)amino moiety significantly increases the molecule's lipophilicity (LogP) compared to base nitrobenzoic acids. This structural change enhances its ability to permeate lipid bilayers, elevating the risk of dermal absorption.

Coupled with the inherent hazards of the nitroaromatic core (potential for oxidative stress) and the carboxylic acid group (localized tissue irritation), handling this compound demands a rigorous, causality-driven safety protocol.

Physicochemical Hazard Profiling

To design an effective safety strategy, we must first quantify the threat. The following table summarizes the quantitative data and mechanistic implications of the compound's structural features.

PropertyQuantitative Metric / ClassificationMechanistic Implication & Causality
Physical State Solid (Powder)Generates respirable dust (<10 µm) capable of deep alveolar penetration, bypassing first-pass metabolism.
Lipophilicity (LogP) Elevated (vs. base nitrobenzoic acid)Rapid permeation through the stratum corneum upon dermal contact.
Ocular/Dermal Hazard Category 2 Irritant (H315, H319)The carboxylic acid moiety causes rapid pH shifts on mucosal surfaces, leading to severe eye and skin irritation .
Aquatic Toxicity Category 3 (H412)Resilient nitroaromatic rings resist biodegradation, mandating complete destruction via incineration .
OEL (Particulates) 3 mg/m³ (Respirable fraction)Mandates the use of local exhaust ventilation (LEV) or high-efficiency particulate air (HEPA) filtration.

The Defense-in-Depth PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. For lipophilic organic acids, standard laboratory attire is insufficient. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the compound.

PPE CategorySpecification (Quantitative Standard)Causality & Mechanistic Rationale
Gloves Nitrile, ≥0.11 mm thickness, Breakthrough >480 minNitrile rubber provides a robust chemical barrier against lipophilic organic acids. Double gloving is mandatory to mitigate micro-tears and allow safe doffing if the outer glove is contaminated.
Eye Protection Tight-fitting goggles (EN 166 / ANSI Z87.1)Standard safety glasses are inadequate. Fine powders can bypass them via air currents, and the compound is a severe ocular irritant .
Respirator N95 / FFP2 (Min. 95% filtration efficiency)Weighing generates respirable particulates. Filtering out particles <10 µm prevents respiratory irritation (H335) and systemic absorption .
Body Flame-retardant lab coat with knit cuffsKnit cuffs prevent powder from migrating up the forearms. Flame retardancy mitigates the risk of secondary dust ignition.

Operational Workflow: Weighing and Transfer

The following protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is confirmed.

Step 1: Environmental Preparation

  • Clear a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

  • Validation Checkpoint: Perform a "flutter test" using a thin strip of tissue paper at the sash opening. The paper must pull inward continuously, validating negative pressure and atmospheric containment.

Step 2: Equipment Grounding

  • Use anti-static weighing boats and grounded spatulas.

  • Rationale: Nitroaromatic powders can accumulate static charge, leading to electrostatic discharge (ESD) which scatters the powder and creates an inhalation hazard.

Step 3: Material Transfer

  • Don the full PPE matrix (double gloves, goggles, respirator).

  • Open the container slowly to avoid aerosolizing the powder. Transfer the required mass using smooth, deliberate motions.

  • Seal the primary container immediately after use.

Step 4: Post-Handling Decontamination

  • Wipe down the spatula and balance with a Kimwipe dampened with 70% Isopropanol (IPA), followed by a wipe with mild alkaline soap and water.

  • Validation Checkpoint: Swipe the cleaned work surface with a moistened pH indicator strip. A neutral pH (7.0) confirms the complete removal of the acidic residue.

SafeHandling Start 1. Environmental Verification PPE 2. Don Defense-in-Depth PPE Start->PPE Transfer 3. Anti-Static Weighing PPE->Transfer Decon 4. Alkaline Surface Decontamination Transfer->Decon End 5. Secure Storage & Waste Segregation Decon->End

Workflow for the safe handling and transfer of lipophilic nitroaromatic powders.

Spill Response and Decontamination Protocol

Nitroaromatics are notoriously difficult to clean because dry mechanical sweeping generates hazardous dust clouds. If a spill occurs outside a ventilated enclosure, execute the following protocol:

  • Evacuate and Assess: Immediately step back, warn colleagues, and allow the HVAC system to clear any initial airborne dust.

  • Dust Suppression (Dampening): Do not sweep. Gently spray the spilled solid with a high-flashpoint solvent like 70% IPA or water. Rationale: The liquid increases the cohesive forces between particles, completely preventing aerosolization .

  • Mechanical Collection: Use a non-sparking scoop or a damp absorbent pad to collect the bulk material. Place it directly into a high-density polyethylene (HDPE) waste container.

  • Chemical Solubilization (Washing): Wash the affected surface with an alkaline soap solution. Rationale: The alkaline soap converts the lipophilic carboxylic acid into a highly water-soluble carboxylate salt, allowing it to be easily lifted from the surface .

  • Validation Checkpoint: Perform a final wipe with a clean, white absorbent pad. Visually inspect the pad; it must show zero discoloration (nitroaromatics often leave a faint yellow/green tint).

Waste Disposal Plan

Because 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid is harmful to aquatic life with long-lasting effects (H412), it must never be introduced into the municipal water supply .

  • Segregation: Store waste in dedicated, properly labeled HDPE containers. Crucial: Do not mix with strong oxidizing agents or strong bases, as concentrated nitrobenzoic acids can undergo exothermic reactions .

  • Packaging: Seal contaminated packaging, gloves, and absorbent materials in vapor-tight plastic bags before placing them in the secondary hazardous waste bin.

  • Professional Disposal: Arrange for pickup by a licensed professional waste disposal service. The mandatory disposal route is high-temperature incineration . Incineration provides the thermal energy required to permanently cleave the resilient C-NO2 bonds, fully mineralizing the compound and eliminating environmental toxicity risks.

SpillResponse Spill Spill Detected Assess Evacuate & Assess Spill->Assess Dampen Dampen (Dust Suppression) Assess->Dampen Collect Mechanical Collection Dampen->Collect Wash Soap Wash (Solubilization) Collect->Wash Waste Seal in HDPE Wash->Waste Incinerate High-Temp Incineration Waste->Incinerate

Step-by-step spill response and disposal logic for nitrobenzoic acid derivatives.

References

  • [1] Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 4-Nitrobenzoic acid ≥99,5 %, for synthesis. Carl Roth Product Catalog. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.